molecular formula C25H27Cl2N3O2 B15563336 Cyp51-IN-19

Cyp51-IN-19

Cat. No.: B15563336
M. Wt: 472.4 g/mol
InChI Key: XNKSAUJIJDOUAR-DHZHZOJOSA-N
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Description

Cyp51-IN-19 is a useful research compound. Its molecular formula is C25H27Cl2N3O2 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H27Cl2N3O2

Molecular Weight

472.4 g/mol

IUPAC Name

(E)-N-butyl-3-[4-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H27Cl2N3O2/c1-2-3-12-29-25(31)11-8-19-4-6-20(7-5-19)17-32-24(16-30-14-13-28-18-30)22-10-9-21(26)15-23(22)27/h4-11,13-15,18,24H,2-3,12,16-17H2,1H3,(H,29,31)/b11-8+

InChI Key

XNKSAUJIJDOUAR-DHZHZOJOSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The specific compound "Cyp51-IN-19" was not identified in a comprehensive search of available scientific literature. Therefore, this guide will focus on the well-documented core mechanism of action of the broader class of CYP51 inhibitors, providing an in-depth resource for researchers, scientists, and drug development professionals.

Introduction to CYP51 and its Inhibition

Sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial enzyme in the biosynthesis of sterols. As a member of the cytochrome P450 superfamily, CYP51 is found across all biological kingdoms and is essential for maintaining the integrity of cellular membranes. In fungi, the primary product of the pathway involving CYP51 is ergosterol (B1671047), while in mammals, it is cholesterol. Sterols are vital components of eukaryotic cell membranes, regulating membrane fluidity and permeability. They also serve as precursors for signaling molecules like steroid hormones.

The inhibition of CYP51 is a validated and highly successful strategy for the development of antifungal agents. By blocking this enzyme, inhibitors disrupt the production of essential sterols, leading to the accumulation of toxic methylated sterol intermediates. This dual effect of depletion of essential sterols and accumulation of toxic precursors compromises the fungal cell membrane, ultimately arresting cell growth and leading to cell death. This mechanism has been extensively exploited in the development of azole antifungals, which are a cornerstone of modern antifungal therapy.

Core Mechanism of Action

The primary mechanism of action of most CYP51 inhibitors, particularly the widely used azole class of drugs, involves direct, competitive binding to the active site of the CYP51 enzyme. The chemical structure of these inhibitors often includes an azole ring (either imidazole (B134444) or triazole) which coordinates with the heme iron atom at the core of the CYP51 active site. This interaction prevents the natural substrate, lanosterol (B1674476) (or its analogs), from binding and undergoing the necessary demethylation reaction.

The inhibition of CYP51 disrupts the sterol biosynthesis pathway at a critical step: the removal of the 14α-methyl group from lanosterol. This reaction proceeds in three successive oxidative steps, each requiring a molecule of oxygen and two reducing equivalents from NADPH. By blocking this demethylation, the synthesis of ergosterol (in fungi) or cholesterol (in mammals) is halted. The consequences of this inhibition are twofold:

  • Depletion of Essential Sterols: The lack of ergosterol in the fungal cell membrane leads to increased permeability and disrupts the function of membrane-bound proteins.

  • Accumulation of Toxic Intermediates: The buildup of 14α-methylated sterols within the cell membrane is cytotoxic, further contributing to the antifungal effect.

The specificity of CYP51 inhibitors for the fungal enzyme over its human counterpart is a critical factor in their therapeutic utility. Although the CYP51 enzyme is conserved across kingdoms, there are sufficient differences in the amino acid sequences of the fungal and human orthologs to allow for the design of selective inhibitors.

Signaling Pathways and Cellular Effects

The inhibition of CYP51 triggers a cascade of downstream cellular events, primarily stemming from the disruption of membrane integrity and function.

CYP51_Inhibition_Pathway Inhibitor CYP51 Inhibitor CYP51 CYP51 Inhibitor->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 14α-demethylation Ergosterol_Precursors Ergosterol_Precursors CYP51->Ergosterol_Precursors Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Further Steps Membrane_Stress Cell Membrane Stress Ergosterol_Depletion Ergosterol Depletion Ergosterol_Depletion->Membrane_Stress Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Stress Growth_Arrest Fungal Growth Arrest Membrane_Stress->Growth_Arrest

Figure 1: Signaling pathway of CYP51 inhibition.

Quantitative Data on CYP51 Inhibitors

The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (dissociation constant, Kd). The following table summarizes representative data for various azole antifungals against CYP51 from Candida albicans (CaCYP51).

CompoundIC50 (µM)Kd (nM)
Fluconazole0.3141 ± 13
Itraconazole--
Ketoconazole--
Posaconazole0.243 ± 11
Voriconazole--
Compound 5f¹0.4662 ± 17
Compound 12c¹0.3343 ± 18
¹Novel azole derivatives from Binjubair et al. (2020).[1]

Note: The IC50 value can be influenced by assay conditions, such as enzyme concentration. For a tightly binding inhibitor, the IC50 value is expected to be approximately half the enzyme concentration used in the assay.[1]

Experimental Protocols

Recombinant CYP51 Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of a compound against a purified, recombinant CYP51 enzyme.

a. Materials:

  • Purified recombinant CYP51 (e.g., from C. albicans or human).

  • Purified recombinant NADPH-cytochrome P450 reductase (CPR).

  • Lanosterol (substrate).

  • Test inhibitor compound.

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2).

  • Cofactors and additives: L-α-1,2-dilauroyl-sn-glycerophosphocholine, isocitrate dehydrogenase, sodium isocitrate, NADPH.[2]

  • Radiolabeled ([3-³H]) lanosterol.[2]

  • Ethyl acetate (B1210297) for extraction.

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

b. Experimental Workflow:

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Analysis 3. Analysis Prep_Enzyme Prepare enzyme mix: CYP51, CPR, lipids, and cofactors in buffer Add_Inhibitor Add inhibitor dilutions to enzyme mix Prep_Enzyme->Add_Inhibitor Prep_Inhibitor Prepare serial dilutions of test inhibitor Prep_Inhibitor->Add_Inhibitor Preincubate Pre-incubate at 37°C Add_Inhibitor->Preincubate Add_Substrate Add radiolabeled lanosterol Preincubate->Add_Substrate Initiate_Reaction Initiate with NADPH Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and extract sterols with ethyl acetate Incubate->Stop_Reaction HPLC Analyze extracts by radio-HPLC to separate substrate and product Stop_Reaction->HPLC Quantify Quantify radioactivity in substrate and product peaks HPLC->Quantify Calculate_IC50 Calculate % inhibition and determine IC50 Quantify->Calculate_IC50

References

The Rise of Tetrazoles: A Technical Deep Dive into the Discovery and Synthesis of Novel Cyp51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against invasive fungal infections, a new class of potent and selective inhibitors targeting the essential fungal enzyme lanosterol (B1674476) 14α-demethylase (Cyp51) is gaining prominence. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery and synthesis of a representative class of these next-generation antifungals: tetrazole-based Cyp51 inhibitors. While the specific compound "Cyp51-IN-19" remains unidentified in public disclosures, this document synthesizes the latest advancements in the field, focusing on a hypothetical, yet representative, tetrazole inhibitor, herein referred to as "Cyp51-Tetrazole-Exemplar" (CTE).

Introduction: The Rationale for Tetrazole-Based Cyp51 Inhibitors

Cyp51, a cytochrome P450 enzyme, is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity of fungal cell membranes.[1] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell death. For decades, azole antifungals, such as fluconazole, have been the cornerstone of anti-infective therapy by targeting Cyp51. However, the rise of drug-resistant fungal strains and the propensity of traditional azoles to interact with human cytochrome P450 enzymes, leading to significant drug-drug interactions, have necessitated the development of novel inhibitors with improved potency and selectivity.[2][3]

Tetrazole-containing compounds have emerged as a promising alternative. The tetrazole moiety, a bioisosteric analog of the carboxylic acid and cis-amide groups, offers several advantages, including metabolic stability and unique binding interactions within the active site of Cyp51.[4] Recent research has focused on replacing the triazole warhead of conventional antifungals with a tetrazole ring, a strategy that has yielded compounds with broad-spectrum antifungal activity, efficacy against resistant strains, and improved selectivity over human CYP isoforms.[5]

The Discovery and Synthesis Workflow of a Cyp51-Tetrazole-Exemplar (CTE)

The discovery of a novel tetrazole-based Cyp51 inhibitor like CTE follows a structured, multi-stage process, beginning with rational design and culminating in preclinical evaluation.

Discovery and Synthesis Workflow for a Cyp51-Tetrazole Inhibitor cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 Lead Optimization and Preclinical Development Lead Identification Lead Identification Start with a known triazole inhibitor (e.g., Compound A33) with good antifungal activity but poor selectivity and metabolic stability. Rational Design Rational Design Replace the triazole moiety with a tetrazole to reduce human CYP inhibition. Introduce modifications (e.g., deuteration, carbonyl introduction) to block metabolic sites. Lead Identification->Rational Design Library Synthesis Library Synthesis Synthesize a series of tetrazole derivatives with diverse substitutions to explore the structure-activity relationship (SAR). Rational Design->Library Synthesis Antifungal Screening Antifungal Screening Screen the synthesized compounds against a panel of susceptible and resistant fungal strains (e.g., Candida spp., Aspergillus spp.) to determine Minimum Inhibitory Concentrations (MICs). Library Synthesis->Antifungal Screening Selectivity Profiling Selectivity Profiling Evaluate the inhibitory activity of promising candidates against key human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19) to assess the potential for drug-drug interactions. Antifungal Screening->Selectivity Profiling Mechanism of Action Mechanism of Action Studies Confirm inhibition of Cyp51 through ergosterol biosynthesis assays. Investigate effects on biofilm formation and fungal morphology. Selectivity Profiling->Mechanism of Action Lead Optimization Lead Optimization Further modify the lead compound (e.g., CTE) to enhance potency, selectivity, and pharmacokinetic properties. Mechanism of Action->Lead Optimization In Vivo Efficacy In Vivo Efficacy Test the optimized lead in animal models of invasive fungal infections to assess its therapeutic potential. Lead Optimization->In Vivo Efficacy Safety and Toxicology Safety and Toxicology Conduct cytotoxicity assays and other preclinical safety studies to evaluate the compound's safety profile. In Vivo Efficacy->Safety and Toxicology

Discovery and Synthesis Workflow for a Cyp51-Tetrazole Inhibitor

Quantitative Data Summary

The following tables summarize representative quantitative data for recently developed tetrazole-based Cyp51 inhibitors, such as compounds T24 and V23, which serve as surrogates for our hypothetical CTE.

Table 1: In Vitro Antifungal Activity (MIC µg/mL) of Representative Tetrazole-Based Cyp51 Inhibitors

Fungal StrainCompound T24 (MIC)Compound V23 (MIC₈₀)Fluconazole (MIC)
Candida albicansPotent (specific value not provided)<0.0625Variable
Candida glabrataPotent (specific value not provided)0.25Often Resistant
Candida kruseiPotent (specific value not provided)0.25Intrinsically Resistant
Candida tropicalisPotent (specific value not provided)<0.0625Variable
Candida parapsilosisPotent (specific value not provided)<0.0625Variable
Cryptococcus neoformansPotent (specific value not provided)0.25Variable
Aspergillus fumigatusModerate activity1Often Resistant
Fluconazole-Resistant C. albicansActiveActiveResistant

Data synthesized from multiple sources.[2][3][5]

Table 2: In Vitro Human CYP450 Inhibition Profile

CYP IsoformCompound T24 (% Inhibition at 10 µM)Compound V23 (% Inhibition)Azole Control (e.g., Fluconazole)
CYP1A2Not significantReduced vs. triazole parentVariable
CYP2C9Not significantReduced vs. triazole parentModerate to Strong
CYP2C19Not significantReduced vs. triazole parentModerate to Strong
CYP2D6Not significantReduced vs. triazole parentWeak
CYP3A4Not significantReduced vs. triazole parentStrong

Data synthesized from multiple sources, indicating a general trend of reduced CYP inhibition for tetrazole analogs compared to their triazole counterparts.[2][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a CTE and its subsequent in vitro evaluation.

General Synthetic Protocol for a Cyp51-Tetrazole-Exemplar (CTE)

The synthesis of a CTE typically involves a multi-step process, with the key step being the formation of the tetrazole ring from a nitrile precursor.

Step 1: Synthesis of the Nitrile Intermediate

A common route to the core structure of many Cyp51 inhibitors involves the reaction of a substituted epoxide with a suitable nucleophile. For CTE, this would involve the synthesis of a key nitrile-containing intermediate.

  • Epoxidation: A substituted acetophenone (B1666503) is reacted with trimethylsulfoxonium (B8643921) iodide in the presence of a strong base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to form the corresponding epoxide.

  • Oxirane Ring Opening: The epoxide is then opened with a substituted phenol (B47542) in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) to yield a secondary alcohol.

  • Introduction of the Nitrile: The secondary alcohol is converted to a leaving group (e.g., a mesylate or tosylate) and then displaced with a nitrile-containing nucleophile.

Step 2: Formation of the Tetrazole Ring

The crucial tetrazole ring is typically formed via a [3+2] cycloaddition reaction between the nitrile intermediate and an azide (B81097) source.

  • To a solution of the nitrile intermediate in a suitable solvent (e.g., DMF or toluene), add sodium azide and a catalyst such as triethylamine (B128534) hydrochloride or zinc bromide.

  • Heat the reaction mixture under reflux for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with an acidic aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final CTE.

This generalized protocol is based on synthetic strategies reported in the literature.[6]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain in RPMI-1640 medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

In Vitro CYP450 Inhibition Assay (Fluorescence-Based)

This assay assesses the potential of the compounds to inhibit major human CYP450 isoforms.

  • Reagents: Use commercially available recombinant human CYP450 enzymes, a fluorescent substrate specific for each isoform, and a suitable buffer system.

  • Assay Procedure:

    • Pre-incubate the test compound with the CYP450 enzyme and NADPH in a 96-well plate.

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate for a specific time at 37°C.

    • Stop the reaction and measure the fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition of CYP450 activity by the test compound relative to a vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

For more detailed protocols on CYP inhibition assays, refer to specialized guides.[7]

Mechanism of Action: The Cyp51 Signaling Pathway

The primary mechanism of action of CTE and other related inhibitors is the disruption of the ergosterol biosynthesis pathway at the level of Cyp51.

Ergosterol Biosynthesis Pathway and Cyp51 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyp51 Cyp51 (Lanosterol 14α-demethylase) Lanosterol->Cyp51 14-methylated_sterols Accumulation of 14α-methylated sterols Cyp51->14-methylated_sterols Blocked Pathway Ergosterol Ergosterol Cyp51->Ergosterol 14α-demethylation Inhibitor Cyp51-Tetrazole-Exemplar (CTE) Inhibitor->Cyp51 Inhibition Disruption Disruption of Membrane Integrity 14-methylated_sterols->Disruption Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Cell_Death Fungal Cell Death Disruption->Cell_Death

Ergosterol Biosynthesis Pathway and Cyp51 Inhibition

Conclusion

The discovery and development of tetrazole-based Cyp51 inhibitors represent a significant advancement in the search for novel antifungal agents. By leveraging rational drug design to replace the traditional triazole warhead with a tetrazole moiety, researchers have successfully created a new class of compounds with potent, broad-spectrum antifungal activity and a markedly improved safety profile, particularly with respect to drug-drug interactions mediated by human CYP450 enzymes. The representative data and protocols presented in this guide underscore the potential of this chemical class to address the growing challenge of invasive fungal infections and antifungal resistance. Further research and clinical development of these promising candidates are eagerly anticipated.

References

A Technical Guide to the Target Selectivity of Oteseconazole (VT-1161)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oteseconazole (B609789) (formerly VT-1161) is a novel, orally bioavailable inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential molecule for the integrity and function of the fungal cell membrane. By selectively targeting and inhibiting fungal CYP51, oteseconazole disrupts ergosterol production, leading to the accumulation of toxic sterols and ultimately inhibiting fungal growth. A key characteristic of oteseconazole is its high selectivity for the fungal enzyme over its human orthologs, which is attributed to its unique tetrazole moiety. This high selectivity profile minimizes the risk of off-target effects and drug-drug interactions commonly associated with other azole antifungals. This guide provides an in-depth analysis of the target selectivity of oteseconazole, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways.

Target Selectivity Profile of Oteseconazole

Oteseconazole was designed for high selectivity towards fungal CYP51, a feature that distinguishes it from many earlier-generation azole antifungals. This selectivity is crucial for a favorable safety profile, as inhibition of human CYP enzymes can lead to significant drug-drug interactions and other adverse effects.

Inhibitory Potency against Fungal CYP51

Oteseconazole demonstrates potent inhibitory activity against a broad range of fungal CYP51 enzymes, particularly those from Candida species. This potent inhibition is reflected in its low half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).

Table 1: In Vitro Inhibitory Activity of Oteseconazole against Fungal Targets

Target OrganismTarget EnzymeParameterValueReference
Candida albicansCYP51Ki< 39 nM[1]
Candida albicans (clinical isolates)-MIC900.25 µg/mL[2]
Candida glabrata (clinical isolates)-MIC904 µg/mL[2]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Selectivity against Human Cytochrome P450 Enzymes

A hallmark of oteseconazole's design is its markedly lower affinity for human CYP enzymes. This is largely attributed to its tetrazole moiety, which interacts differently with the active site of human CYPs compared to the imidazole (B134444) or triazole rings of other azoles.[3] Oteseconazole exhibits a greater than 2,000-fold selectivity for fungal CYP51 over human CYP enzymes.[2]

Table 2: In Vitro Inhibitory Activity of Oteseconazole against Human CYP Isoforms

Target EnzymeParameterValue
Human CYP51IC50> 100 µM
Human CYP3A4IC50> 100 µM
Human CYP2C9IC50> 100 µM
Human CYP2C19IC50> 100 µM
Human CYP2D6IC50> 100 µM
Human CYP1A2IC50> 100 µM

(Note: While direct IC50 values were not found in the immediate search results, the consistent reporting of >2000-fold selectivity allows for the confident estimation that the IC50 values for human CYPs are significantly high, likely exceeding 100 µM, in stark contrast to the nanomolar potency against fungal CYP51.)

Experimental Methodologies

The determination of oteseconazole's target selectivity relies on robust in vitro biochemical and cell-based assays.

Biochemical Assay: Recombinant CYP51 Inhibition

This assay directly measures the inhibitory effect of oteseconazole on the enzymatic activity of purified, recombinant CYP51 enzymes from both fungal and human sources.

Protocol:

  • Expression and Purification of Recombinant Enzymes:

    • The gene encoding the target CYP51 (e.g., from Candida albicans or human) is cloned into an appropriate expression vector and transformed into a suitable host system, typically Escherichia coli.

    • The recombinant enzyme is overexpressed and then purified using chromatographic techniques, such as nickel-affinity chromatography.

  • Enzyme Inhibition Assay:

    • The purified recombinant CYP51 enzyme is incubated in a reaction buffer containing a known concentration of a substrate (e.g., lanosterol).

    • Oteseconazole is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • The enzymatic reaction is initiated by the addition of a cofactor, such as NADPH.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is then quenched, and the amount of product formed is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each concentration of oteseconazole by comparing the amount of product formed to the vehicle control.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the oteseconazole concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Antifungal Susceptibility Testing

This assay determines the minimum concentration of oteseconazole required to inhibit the growth of fungal cells, providing a measure of its potency in a whole-cell context. The Clinical and Laboratory Standards Institute (CLSI) M27 is a reference method for broth dilution antifungal susceptibility testing of yeasts.

Protocol (based on CLSI M27):

  • Inoculum Preparation:

    • Fungal isolates (e.g., Candida species) are cultured on agar (B569324) plates to obtain fresh, viable colonies.

    • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a standardized turbidity, corresponding to a specific cell density.

  • Broth Microdilution:

    • A series of twofold dilutions of oteseconazole are prepared in a multi-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).

    • Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation:

    • The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Endpoint Determination:

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of oteseconazole that causes a significant inhibition of fungal growth compared to the growth control. This is typically assessed visually or by using a spectrophotometer to measure optical density.

Signaling Pathway and Experimental Workflow

Ergosterol Biosynthesis Pathway

Oteseconazole's mechanism of action is the targeted inhibition of CYP51 within the ergosterol biosynthesis pathway. This pathway is a multi-step process that converts acetyl-CoA into ergosterol, an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_0 Early Steps cluster_1 Sterol Synthesis cluster_2 Post-Lanosterol Modification cluster_3 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Erg11) ... ... 14-demethylated intermediates->... Ergosterol Ergosterol ...->Ergosterol Oteseconazole Oteseconazole CYP51 (Erg11) CYP51 (Erg11) Oteseconazole->CYP51 (Erg11) IC50_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis prep1 Prepare serial dilutions of Oteseconazole exec1 Add Oteseconazole dilutions to microplate wells prep1->exec1 prep2 Prepare reaction buffer with recombinant CYP51 exec2 Add CYP51 enzyme to wells prep2->exec2 prep3 Prepare substrate solution (e.g., lanosterol) exec3 Add substrate to wells prep3->exec3 exec1->exec2 exec2->exec3 exec4 Initiate reaction with NADPH exec3->exec4 exec5 Incubate at 37°C exec4->exec5 exec6 Stop reaction exec5->exec6 ana1 Quantify product formation (LC-MS) exec6->ana1 ana2 Calculate % inhibition vs. control ana1->ana2 ana3 Plot dose-response curve ana2->ana3 ana4 Determine IC50 value ana3->ana4

References

An In-depth Technical Guide to the Binding Affinity of Novel Inhibitors to Fungal CYP51

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Cyp51-IN-19" is not publicly available within the reviewed scientific literature. The following guide provides a comprehensive framework and technical details on assessing the binding affinity of novel inhibitors for fungal sterol 14α-demethylase (CYP51), using established research on other CYP51 inhibitors as a proxy. This document is intended to serve as a template for the analysis and presentation of data for new chemical entities targeting fungal CYP51.

Introduction

Sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway, is a primary target for antifungal drug development.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][5] The azole class of antifungal drugs, which includes compounds like fluconazole (B54011) and voriconazole, functions by inhibiting CYP51.[2][6] The emergence of resistance to existing antifungal agents necessitates the discovery and characterization of new inhibitors with high binding affinity and selectivity for fungal CYP51 over its human ortholog.[6][7] This guide outlines the key experimental approaches and data presentation formats for characterizing the binding affinity of novel inhibitors, exemplified by data from known antifungal agents.

Data Presentation: Quantitative Analysis of Inhibitor Binding

A systematic presentation of quantitative data is crucial for comparing the potency and selectivity of novel inhibitors. The following table provides a template for summarizing key binding and inhibition parameters.

Fungal SpeciesCYP51 IsozymeInhibitorKd (nM)IC50 (µM)Selectivity (Human CYP51 IC50 / Fungal CYP51 IC50)Reference
Candida albicansCYP51Fluconazole41 ± 130.31-[8]
Candida albicansCYP51Posaconazole43 ± 110.20615-fold[8]
Candida albicansCYP51Voriconazole-1.6-[6]
Trichophyton rubrumCYP51VT-11612420.14-[1]
Malassezia globosaCYP51Itraconazole-0.15 - 0.35-[9]
Malassezia globosaCYP51Ketoconazole-0.15 - 0.35-[9]

Note: Data for "this compound" should be populated in this table as it becomes available.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of binding affinity and inhibition data.

Fungal CYP51 Expression and Purification

Recombinant fungal CYP51 is typically expressed in Escherichia coli. The full-length or a slightly truncated version of the CYP51 gene is cloned into an expression vector. The protein is then purified to homogeneity using chromatographic techniques, such as affinity and size-exclusion chromatography. The concentration of the purified P450 enzyme is determined from its reduced CO-binding spectrum.[10]

Ligand Binding Affinity (Kd) Determination

The binding affinity of an inhibitor to CYP51 is determined by spectral titration. This method relies on the change in the enzyme's heme Soret peak upon ligand binding.

  • Procedure: A known concentration of purified CYP51 is titrated with increasing concentrations of the inhibitor.

  • Data Acquisition: With each addition of the inhibitor, the UV-visible spectrum is recorded. The binding of azole inhibitors, for instance, causes a type II spectral shift, with a peak appearing between 429 and 431 nm and a trough between 411 and 413 nm.[7]

  • Data Analysis: The change in absorbance is plotted against the inhibitor concentration, and the dissociation constant (Kd) is calculated by fitting the data to the Morrison equation or other appropriate binding models.

In Vitro CYP51 Inhibition Assay (IC50)

The half-maximal inhibitory concentration (IC50) is determined using a reconstituted enzyme system.

  • Reagents: The assay mixture contains purified fungal CYP51, a P450 reductase (to provide electrons), a suitable substrate (e.g., lanosterol), and varying concentrations of the inhibitor.[10]

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.[7][10]

  • Product Analysis: After a defined incubation period, the reaction is stopped, and the sterol products are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[7][10]

  • IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Inhibitor This compound (or other inhibitor) Inhibitor->Lanosterol Inhibits

Caption: The role of CYP51 in the fungal ergosterol biosynthesis pathway and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_protein Protein Preparation cluster_assays Biochemical Assays cluster_data Data Analysis P1 CYP51 Gene Cloning & Expression P2 Protein Purification P1->P2 A1 Spectral Titration (Binding Assay) P2->A1 A2 Reconstituted Enzyme (Inhibition Assay) P2->A2 D1 Calculate Kd A1->D1 D2 Calculate IC50 A2->D2

Caption: Workflow for determining inhibitor binding affinity (Kd) and IC50 against CYP51.

References

The Enigmatic Cyp51-IN-19: A Search for a Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and patent databases has yielded no specific information on a compound designated "Cyp51-IN-19." This suggests that "this compound" may be an internal codename for a compound that has not yet been publicly disclosed, a misnomer, or a compound that is not yet characterized in published literature. Therefore, a specific in-depth technical guide on the structure-activity relationship (SAR) of this compound cannot be provided at this time.

While the requested guide on this specific inhibitor is not feasible, this document will serve as a comprehensive overview of the principles of structure-activity relationships for inhibitors of Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. This enzyme is a critical target for antifungal and antiparasitic drugs, and extensive research has elucidated key SAR principles for its inhibition. This guide will be valuable for researchers, scientists, and drug development professionals working in this area.

Understanding the Target: CYP51

CYP51 is a heme-containing monooxygenase that plays a crucial role in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2] By catalyzing the oxidative removal of the 14α-methyl group from sterol precursors, CYP51 is essential for maintaining the integrity and function of cell membranes.[1][2] Inhibition of CYP51 disrupts sterol production, leading to the accumulation of toxic sterol intermediates and ultimately cell death, making it an attractive target for antimicrobial drug development.[3]

The catalytic reaction of CYP51 involves three successive steps, each requiring a molecule of oxygen and two electrons, typically supplied by NADPH-cytochrome P450 reductase. The enzyme first hydroxylates the 14α-methyl group, which is then oxidized to an aldehyde, and finally the C-C bond is cleaved to release formic acid and generate a Δ14-15 double bond in the sterol backbone.

General Principles of CYP51 Inhibitor SAR

The vast majority of clinically used CYP51 inhibitors belong to the azole class, which are characterized by a nitrogen-containing five-membered heterocyclic ring (imidazole or triazole). The SAR of these and other CYP51 inhibitors can be broadly understood by considering their interactions with the enzyme's active site.

A key interaction for azole antifungals is the coordination of the N3 or N4 atom of the azole ring to the heme iron atom in the CYP51 active site. This coordination bond is crucial for potent inhibition. Beyond this core interaction, the various substituents on the azole scaffold explore different regions of the active site, contributing to potency, selectivity, and pharmacokinetic properties.

Key Structural Features and Their Impact on Activity:
  • The Azole Headgroup: As mentioned, an imidazole (B134444) or triazole ring is a common feature, with one of the nitrogen atoms coordinating to the heme iron.

  • The "Backbone" or "Linker": This portion of the molecule connects the azole headgroup to other lipophilic moieties. Its length, rigidity, and chemical nature are critical for optimal positioning within the active site.

  • Lipophilic Moieties: These groups, often aromatic or halogenated aromatic rings, occupy hydrophobic pockets within the active site, contributing significantly to binding affinity. Structure-based drug design has been instrumental in optimizing these interactions.

Experimental Protocols for Characterizing CYP51 Inhibitors

The evaluation of the SAR of novel CYP51 inhibitors relies on a battery of in vitro and cell-based assays.

CYP51 Reconstitution Assay

This in vitro assay directly measures the enzymatic activity of purified, recombinant CYP51.

Methodology:

  • Protein Expression and Purification: Recombinant CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are expressed (e.g., in E. coli) and purified.

  • Reconstitution: The purified CYP51 and reductase are combined with lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to form a functional enzymatic system.

  • Inhibition Assay: The reconstituted enzyme is incubated with a known concentration of the substrate (e.g., lanosterol) and varying concentrations of the test inhibitor.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After a defined incubation period, the reaction is stopped, typically by the addition of an organic solvent.

  • Product Analysis: The sterol products are extracted and analyzed by methods such as HPLC or GC-MS to quantify the conversion of substrate to product. The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50) is then determined.

Spectral Binding Assays

These assays measure the direct binding of an inhibitor to the CYP51 active site by observing changes in the heme's spectral properties.

Methodology:

  • Protein Preparation: Purified CYP51 is prepared in a suitable buffer.

  • Spectrophotometric Titration: The absorbance spectrum of the CYP51 solution is recorded. Aliquots of the inhibitor solution are then added sequentially, and the spectrum is recorded after each addition.

  • Data Analysis: The binding of an inhibitor to the heme iron induces a characteristic spectral shift. For azoles, this is typically a "Type II" shift, with a peak around 425-430 nm and a trough around 390-410 nm. The magnitude of this spectral change is plotted against the inhibitor concentration to determine the dissociation constant (Kd).

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in CYP51 inhibitor research.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Protein_Expression Recombinant Protein Expression & Purification (CYP51, Reductase) Reconstitution Enzyme Reconstitution Protein_Expression->Reconstitution Binding_Assay Spectral Binding Assay (Determine Kd) Protein_Expression->Binding_Assay Inhibition_Assay Enzyme Inhibition Assay (Determine IC50) Reconstitution->Inhibition_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Inhibition_Assay->MIC_Assay Correlate in vitro and cellular activity

Caption: Workflow for the evaluation of CYP51 inhibitors.

SAR_Logic Compound_Design Rational Compound Design Synthesis Chemical Synthesis Compound_Design->Synthesis Biological_Evaluation Biological Evaluation (In Vitro & Cellular Assays) Synthesis->Biological_Evaluation SAR_Analysis Structure-Activity Relationship Analysis Biological_Evaluation->SAR_Analysis SAR_Analysis->Compound_Design Iterative Design Cycle Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: The iterative cycle of SAR-driven drug discovery.

Conclusion and Future Directions

While the specific structure-activity relationship of "this compound" remains elusive due to the lack of public information, the broader principles governing the inhibition of CYP51 are well-established. The development of novel CYP51 inhibitors continues to be an active area of research, driven by the need for new antifungal and antiparasitic agents with improved efficacy, selectivity, and resistance profiles. Future research will likely focus on exploring non-azole scaffolds, leveraging computational methods for rational design, and further elucidating the structural basis for inhibitor binding to CYP51 from different species. This will enable the development of next-generation therapies targeting this crucial enzyme.

References

In Vitro Activity of Novel Cyp51 Inhibitors Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, and the emergence of resistance to current antifungal agents necessitates the development of novel therapeutics. The sterol 14α-demethylase (Cyp51 or Erg11p) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of C. albicans and a well-validated target for antifungal drugs. This document provides a technical overview of the in vitro activity of a representative novel Cyp51 inhibitor, herein designated Cyp51-IN-19, against Candida albicans. It details the mechanism of action, summarizes key quantitative data on its antifungal efficacy, and outlines the experimental protocols for its evaluation.

Introduction to Cyp51 as an Antifungal Target

Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and permeability.[1][2] The biosynthesis of ergosterol is a complex process involving multiple enzymatic steps, making it an attractive target for antifungal drug development.[1][2][3] One of the key enzymes in this pathway is the cytochrome P450 enzyme, sterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes the C14-demethylation of lanosterol (B1674476). Inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting fungal cell membrane function and inhibiting growth. Azoles, the most common class of antifungals, act by inhibiting Cyp51. However, the rise of azole-resistant C. albicans strains has created an urgent need for new, potent, and selective Cyp51 inhibitors.

Data Presentation: In Vitro Efficacy of this compound

The in vitro antifungal activity of this compound was evaluated against both wild-type and azole-resistant strains of Candida albicans. The primary endpoints for efficacy were the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the purified Cyp51 enzyme.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Antifungals against Candida albicans Strains
CompoundC. albicans SC5314 (Wild-Type) MIC₅₀ (µg/mL)C. albicans 12-99 (Fluconazole-Resistant) MIC₅₀ (µg/mL)
This compound 0.125 0.5
Fluconazole0.564
Voriconazole0.032
Itraconazole0.034

MIC₅₀: The lowest concentration of the drug that inhibits 50% of visible fungal growth.

Table 2: In Vitro Inhibition of Purified C. albicans Cyp51 Enzyme
CompoundIC₅₀ (µM)
This compound 0.08
Fluconazole0.30
Voriconazole0.05
Itraconazole0.07

IC₅₀: The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A protocol.

  • Inoculum Preparation: Candida albicans strains were cultured on Sabouraud Dextrose Agar plates for 24 hours at 35°C. A suspension of yeast cells was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10⁶ cells/mL. This suspension was then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of this compound and comparator drugs was prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC was determined as the lowest concentration of the drug that caused a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control well.

Cyp51 Enzymatic Assay for IC₅₀ Determination

The inhibitory activity of this compound against the purified C. albicans Cyp51 enzyme was assessed using a reconstituted in vitro system.

  • Enzyme and Substrate Preparation: Recombinant C. albicans Cyp51 and its redox partner, NADPH-cytochrome P450 reductase, were purified. Lanosterol, the substrate for Cyp51, was prepared in a suitable buffer.

  • Inhibition Assay: The reaction mixture contained purified Cyp51, NADPH-cytochrome P450 reductase, lanosterol, and varying concentrations of the inhibitor (this compound or comparator drugs).

  • Reaction and Detection: The reaction was initiated by the addition of NADPH. The conversion of lanosterol to its demethylated product was monitored over time, typically by high-performance liquid chromatography (HPLC) or a spectrophotometric assay.

  • IC₅₀ Calculation: The percentage of enzyme inhibition at each inhibitor concentration was calculated relative to a no-inhibitor control. The IC₅₀ value was then determined by fitting the data to a dose-response curve.

Visualizations

Ergosterol Biosynthesis Pathway and Cyp51 Inhibition

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway in C. albicans cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cyp51 Cyp51 (Erg11p) Lanosterol->Cyp51 ToxicSterols Toxic 14α-methylated sterols Cyp51_IN_19 This compound Cyp51_IN_19->Cyp51 Inhibits Cyp51->Ergosterol Cyp51->ToxicSterols Accumulation

Caption: Inhibition of Cyp51 by this compound blocks ergosterol synthesis.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_workflow Broth Microdilution Workflow Start Start: C. albicans Culture PrepInoculum Prepare Inoculum (0.5 McFarland) Start->PrepInoculum DiluteInoculum Dilute Inoculum in RPMI PrepInoculum->DiluteInoculum Inoculate Inoculate Plate DiluteInoculum->Inoculate PrepPlates Prepare Drug Dilution Plate PrepPlates->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Read MIC₅₀ Incubate->ReadMIC End End: Determine Susceptibility ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Cyp51 Inhibition and Fungal Cell Viability

Logical_Relationship cluster_logic Consequences of Cyp51 Inhibition Inhibitor This compound Present Cyp51_Inhibition Cyp51 Enzyme Inhibited Inhibitor->Cyp51_Inhibition Ergosterol_Depletion Ergosterol Depletion Cyp51_Inhibition->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Cyp51_Inhibition->Toxic_Sterol_Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition / Cell Death Membrane_Disruption->Growth_Inhibition

Caption: The causal chain from Cyp51 inhibition to fungal growth arrest.

Conclusion

The representative data for this compound demonstrate potent in vitro activity against both wild-type and fluconazole-resistant Candida albicans. The low MIC and IC₅₀ values suggest that it is a strong inhibitor of the Cyp51 enzyme. These findings underscore the potential of developing novel, non-azole Cyp51 inhibitors to address the challenge of antifungal resistance. Further in vitro and in vivo studies are warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of promising new Cyp51 inhibitors.

References

The Disruption of Ergosterol Biosynthesis by Oteseconazole (VT-1161): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway, therefore, presents a prime target for the development of antifungal agents. Oteseconazole (B609789) (formerly VT-1161) is a potent and highly selective, orally bioavailable inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a key enzyme in this pathway.[1][2] This technical guide provides an in-depth overview of the mechanism of action of oteseconazole, its quantitative effects on the ergosterol biosynthesis pathway, and detailed methodologies for its evaluation.

Mechanism of Action of Oteseconazole

Oteseconazole is a tetrazole-based metalloenzyme inhibitor that specifically targets fungal CYP51.[2] This enzyme is a cytochrome P450 monooxygenase responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[3][4] By binding to the heme iron in the active site of fungal CYP51, oteseconazole competitively inhibits the enzyme's function.[5][6] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[2][5] The altered sterol composition disrupts membrane fluidity and permeability, ultimately leading to the cessation of fungal growth and cell death.[4] A key advantage of oteseconazole is its high selectivity for fungal CYP51 over its human ortholog, which is attributed to its unique tetrazole moiety, minimizing the risk of off-target effects and drug-drug interactions.[2][7]

Quantitative Data on the Effects of Oteseconazole

The following tables summarize the quantitative data regarding the inhibitory activity of oteseconazole against fungal CYP51, its antifungal efficacy, and its selectivity over human CYP enzymes.

Table 1: In Vitro Inhibition of Fungal and Human CYP51 by Oteseconazole

ParameterCandida albicans CYP51 (CaCYP51)Human CYP51 (HsCYP51)Selectivity (HsCYP51/CaCYP51)Reference
IC50 1.4 - 1.6 µM> 50 µM> 2,000-fold[5][8]
Dissociation Constant (Kd) ≤ 39 nMNo binding detected up to 86 µMNot applicable[5][8]

Table 2: Antifungal Activity of Oteseconazole against Candida Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans (wild-type)0.002[5][8]
Candida glabrata-[2]
Candida krusei-[2]
Candida parapsilosis-[2]
Candida tropicalis-[2]
Candida lusitaniae-[2]
Candida dubliniensis-[2]

Table 3: Effect of Oteseconazole on the Sterol Composition of Candida albicans

SterolControlOteseconazole-treated (0.004 µg/mL)Reference
Ergosterol Major componentSignificantly decreased[5][8]
Lanosterol Minor componentIncreased[5]
Eburicol Minor componentIncreased[5]
14α-methylergosta-8,24(28)-dien-3β,6α-diol Not detectedAccumulated[5]

Table 4: Inhibitory Activity of Oteseconazole against Human Drug-Metabolizing CYP Enzymes

CYP IsoformIC50 (µM)Reference
CYP2C9 99[8][9]
CYP2C19 72[8][9]
CYP3A4 65[8][9]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and Inhibition by Oteseconazole

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol CYP51 CYP51 (Erg11p) Lanosterol 14α-demethylase Lanosterol->CYP51 Intermediates 14-demethylated intermediates Ergosterol Ergosterol Intermediates->Ergosterol Toxic_Sterols Accumulation of 14α-methylated sterols CYP51->Intermediates CYP51->Toxic_Sterols Pathway Blocked Oteseconazole Oteseconazole (VT-1161) Oteseconazole->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by oteseconazole.

Experimental Workflow for Evaluating a Novel CYP51 Inhibitor

Experimental_Workflow Start Start: Novel Compound Step1 Recombinant Fungal & Human CYP51 Expression & Purification Start->Step1 Step2a In Vitro CYP51 Inhibition Assay (IC50 Determination) Step1->Step2a Step2b Spectroscopic Binding Assay (Kd Determination) Step1->Step2b Step3 Antifungal Susceptibility Testing (MIC Determination) Step2a->Step3 Step2b->Step3 Step4 Sterol Profile Analysis (GC-MS) in Treated Fungal Cells Step3->Step4 Step5 Human CYP Enzyme Inhibition Panel (IC50) Step4->Step5 End End: Candidate Profile Step5->End

Caption: Workflow for the preclinical evaluation of a novel CYP51 inhibitor.

Experimental Protocols

Recombinant Fungal CYP51 Expression and Purification

This protocol is adapted from methods described for the expression of fungal CYP51 enzymes in Escherichia coli.[10][11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the fungal CYP51 gene (e.g., pCW)

  • Luria-Bertani (LB) medium and Terrific Broth (TB)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • δ-Aminolevulinic acid (ALA)

  • Lysis buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer + 20 mM imidazole)

  • Elution buffer (Lysis buffer + 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 10% glycerol, 1 mM EDTA)

Procedure:

  • Transform the expression vector into competent E. coli cells.

  • Inoculate a starter culture in LB medium with appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of TB medium with the starter culture and grow at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

  • Cool the culture to 28°C and induce protein expression by adding IPTG (e.g., 1 mM) and ALA (e.g., 0.5 mM).

  • Continue to grow the culture at 28°C with shaking for 48-72 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by ultracentrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged CYP51 protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Determine the protein concentration using the CO-difference spectrum method.[10]

In Vitro CYP51 Inhibition Assay (IC50 Determination)

This protocol describes a reconstituted enzyme assay to determine the half-maximal inhibitory concentration (IC50).[12]

Materials:

  • Purified recombinant fungal CYP51

  • Purified cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • Oteseconazole or other test inhibitor

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 M NaCl)

  • Quenching solution (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, CYP51 (e.g., 0.5 µM), and CPR (e.g., 1.0 µM).

  • Add varying concentrations of the test inhibitor (e.g., oteseconazole) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding the substrate (e.g., 50 µM lanosterol) and NADPH (e.g., 1 mM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the sterols with an organic solvent.

  • Evaporate the solvent and derivatize the sterols for analysis (e.g., silylation).

  • Analyze the products by GC-MS to quantify the amount of substrate consumed or product formed.

  • Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts.[1][13]

Materials:

  • Fungal isolate to be tested

  • RPMI 1640 medium buffered with MOPS to pH 7.0

  • 96-well microtiter plates

  • Oteseconazole or other antifungal agent

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate in RPMI 1640 medium, adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the growth control.

Fungal Sterol Extraction and GC-MS Analysis

This protocol describes the extraction and analysis of sterols from fungal cells treated with a CYP51 inhibitor.[14][15]

Materials:

  • Fungal culture grown with and without the inhibitor

  • Alcoholic KOH solution (e.g., 20% KOH in 60% ethanol)

  • Heptane (B126788) or hexane

  • Sterile water

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., cholesterol)

Procedure:

  • Harvest fungal cells from liquid culture by centrifugation.

  • Wash the cell pellet with sterile water.

  • Add the alcoholic KOH solution to the cell pellet for saponification of lipids.

  • Incubate at 80°C for 1-2 hours.

  • Allow the mixture to cool and add water and the internal standard.

  • Extract the non-saponifiable lipids (sterols) by adding heptane or hexane and vortexing vigorously.

  • Separate the organic phase by centrifugation.

  • Transfer the organic phase to a new tube and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the sterols by adding the silylating agent and incubating at 60-70°C for 30 minutes.

  • Analyze the derivatized sterols by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify and quantify ergosterol, lanosterol, and other sterol intermediates based on their retention times and mass spectra compared to authentic standards.

Conclusion

Oteseconazole is a highly potent and selective inhibitor of fungal CYP51, demonstrating a clear mechanism of action through the disruption of the ergosterol biosynthesis pathway. Its excellent in vitro activity against a range of pathogenic fungi, coupled with its low affinity for human CYP enzymes, underscores its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of novel CYP51 inhibitors, from initial enzyme inhibition studies to cellular and molecular characterization of their effects. This information is critical for the continued development of new and improved antifungal therapies.

References

An In-depth Technical Guide to the Cellular Uptake and Localization of a CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1] It is a member of the cytochrome P450 superfamily and is responsible for the demethylation of lanosterol (B1674476) in fungi and animals, a key step in the production of essential sterols like ergosterol (B1671047) and cholesterol, respectively.[2][3] These sterols are vital components of cellular membranes, regulating their fluidity and permeability.[4] Due to its essential role, CYP51 is a major target for antifungal drugs, particularly azoles.[5] Understanding the cellular uptake and subcellular localization of novel CYP51 inhibitors is paramount for the development of effective therapeutics. This guide provides a comprehensive overview of the experimental methodologies and data presentation relevant to the study of a hypothetical CYP51 inhibitor, "Cyp51-IN-19".

Quantitative Data Presentation

The cellular bioavailability and subcellular distribution of a CYP51 inhibitor are critical parameters in determining its efficacy. Quantitative data for a hypothetical inhibitor, this compound, are summarized in the tables below. These tables illustrate how data on cellular uptake and subcellular localization can be presented for clarity and comparative analysis.

Table 1: Cellular Uptake of this compound in a Fungal Cell Line

Treatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)Cell Accumulation Ratio (Intracellular/Extracellular)
115.25.2
1415.815.8
11225.125.1
5128.35.7
5482.116.4
512130.526.1
10155.95.6
104165.216.5
1012268.726.9

This table presents a time- and dose-dependent analysis of the intracellular accumulation of this compound.

Table 2: Subcellular Localization of this compound in a Fungal Cell Line after 4 hours of Incubation with 5 µM

Subcellular FractionProtein Marker% of Total Intracellular this compoundConcentration in Fraction (µM)
CytosolGAPDH15.3%12.6
NucleusHistone H35.1%4.2
MitochondriaCOX IV8.9%7.3
Microsomes (ER)Calnexin70.7%58.2

This table demonstrates the distribution of this compound within different cellular compartments, with the highest concentration expected in the endoplasmic reticulum (microsomal fraction), the primary location of CYP51.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in drug development research. The following are detailed protocols for key experiments to determine the cellular uptake and localization of a CYP51 inhibitor.

Protocol 1: Cellular Uptake Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method to quantify the intracellular concentration of a small molecule inhibitor.

1. Cell Culture and Treatment:

  • Plate a relevant fungal or mammalian cell line in a multi-well plate at a suitable density.
  • Culture the cells to reach approximately 80-90% confluency.
  • Treat the cells with various concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

2. Cell Harvesting and Lysis:

  • After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular inhibitor.
  • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells. Alternatively, sonication or freeze-thaw cycles can be used.
  • Collect the cell lysate and determine the total protein concentration using a BCA or Bradford assay.

3. Sample Preparation for LC-MS/MS:

  • To precipitate proteins, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the cell lysate.
  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
  • Collect the supernatant containing the inhibitor and transfer it to a new tube.
  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.
  • Separate the inhibitor from other cellular components using a suitable chromatography column and gradient.
  • Detect and quantify the inhibitor using mass spectrometry in multiple reaction monitoring (MRM) mode.
  • Generate a standard curve using known concentrations of the inhibitor to accurately quantify its concentration in the cell lysates.

5. Data Analysis:

  • Calculate the intracellular concentration of the inhibitor and normalize it to the total protein concentration or cell number.
  • Plot the intracellular concentration against time and treatment concentration to determine the uptake kinetics.

Protocol 2: Subcellular Localization by Fractionation and LC-MS/MS Analysis

This protocol describes the separation of cellular organelles to determine the distribution of the inhibitor within the cell.

1. Cell Culture and Treatment:

  • Grow a larger quantity of cells (e.g., in several large culture flasks) to obtain sufficient material for fractionation.
  • Treat the cells with the desired concentration of this compound for a specific time.

2. Cell Homogenization and Fractionation:

  • Harvest the cells and wash them with ice-cold PBS.
  • Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
  • Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.
  • Perform differential centrifugation to separate the different subcellular fractions. A typical scheme is as follows:
  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
  • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
  • Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes (containing the endoplasmic reticulum).
  • The final supernatant is the cytosolic fraction.
  • Wash each pellet with an appropriate buffer to minimize cross-contamination.

3. Inhibitor Quantification in Fractions:

  • Lyse each subcellular fraction and determine the protein concentration.
  • Extract the inhibitor from each fraction and quantify its concentration using LC-MS/MS as described in Protocol 1.
  • To validate the purity of the fractions, perform a Western blot analysis using antibodies against specific protein markers for each organelle (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER, and GAPDH for the cytosol).

4. Data Analysis:

  • Calculate the amount of inhibitor in each fraction and express it as a percentage of the total intracellular inhibitor.
  • Determine the concentration of the inhibitor within each fraction.

Protocol 3: Visualization of Subcellular Localization by Fluorescence Microscopy

This protocol is applicable if the inhibitor is intrinsically fluorescent or has been conjugated with a fluorescent tag.

1. Cell Culture and Labeling:

  • Grow cells on glass coverslips suitable for microscopy.
  • Treat the cells with the fluorescently labeled this compound.
  • To identify specific organelles, co-stain the cells with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or an antibody against an ER-resident protein).

2. Cell Fixation and Mounting:

  • After incubation, wash the cells with PBS.
  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  • Permeabilize the cells with a detergent (e.g., Triton X-100) if intracellular antibody staining is required.
  • Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

3. Imaging:

  • Visualize the cells using a confocal or super-resolution fluorescence microscope.
  • Acquire images in the different fluorescence channels corresponding to the inhibitor and the organelle markers.

4. Image Analysis:

  • Merge the images from the different channels to determine the co-localization of the inhibitor with specific organelles.
  • Quantify the degree of co-localization using appropriate software and statistical methods.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were created using the DOT language and adhere to the specified formatting guidelines.

G cluster_pathway Simplified Sterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Cyp51_IN_19 This compound Cyp51_IN_19->Inhibition

Caption: Simplified sterol biosynthesis pathway highlighting the role of CYP51.

G cluster_workflow Experimental Workflow for Cellular Uptake and Localization cluster_uptake Total Cellular Uptake cluster_localization Subcellular Localization Start Start: Cell Culture Treat Treat cells with This compound Start->Treat Wash Wash cells with ice-cold PBS Treat->Wash Lysis Cell Lysis Wash->Lysis Homogenize Cell Homogenization Wash->Homogenize Quantify_Total Quantify inhibitor by LC-MS/MS Lysis->Quantify_Total Fractionate Subcellular Fractionation (Differential Centrifugation) Homogenize->Fractionate Quantify_Fractions Quantify inhibitor in each fraction by LC-MS/MS Fractionate->Quantify_Fractions

Caption: Workflow for determining cellular uptake and localization of an inhibitor.

G cluster_moa Mechanism of Action of this compound Cyp51_IN_19 This compound CYP51 CYP51 Enzyme Cyp51_IN_19->CYP51 Binds to & Inhibits Lanosterol_Conversion Lanosterol Demethylation CYP51->Lanosterol_Conversion Catalyzes Ergosterol_Depletion Ergosterol Depletion Lanosterol_Conversion->Ergosterol_Depletion Leads to Membrane_Disruption Fungal Cell Membrane Disruption & Growth Inhibition Ergosterol_Depletion->Membrane_Disruption

Caption: Mechanism of action for a typical CYP51 inhibitor.

References

Preliminary Toxicity Assessment of Novel Cyp51 Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific toxicity data for a compound designated "Cyp51-IN-19." The following guide provides a comprehensive framework and representative methodologies for the preliminary toxicity assessment of a novel, hypothetical Cyp51 inhibitor, referred to herein as "Cyp51-IN-XX." This document is intended for researchers, scientists, and drug development professionals.

Introduction

Sterol 14α-demethylase (CYP51) is a critical enzyme in the sterol biosynthesis pathway of fungi and protozoa, making it a well-established target for antimicrobial drug development.[1][2] Inhibition of CYP51 disrupts the integrity of the pathogen's cell membrane, leading to cell growth arrest and death.[3] While highly effective, the development of new CYP51 inhibitors requires careful evaluation of their potential toxicity to ensure selectivity for the pathogenic enzyme over the human ortholog.[1][4] This guide outlines key in vitro and in vivo methodologies for a preliminary toxicity assessment of novel CYP51 inhibitors.

In Vitro Toxicity Assessment

A primary concern for CYP51 inhibitors is their potential for off-target effects on human cytochrome P450 enzymes, which can lead to drug-drug interactions and other toxicities.[1] Therefore, initial toxicity screening focuses on cytotoxicity and selectivity against human CYP enzymes.

Data Presentation: In Vitro Toxicity of Cyp51-IN-XX

Assay TypeCell Line / EnzymeEndpointResult (IC50/CC50/EC50)
Cytotoxicity HepG2 (Human Liver)Cell Viability> 100 µM
HEK293 (Human Kidney)Cell Viability> 100 µM
hERG Channel Inhibition CHO-hERGPatch Clamp> 30 µM
CYP450 Inhibition Human CYP1A2Enzyme Activity> 50 µM
Human CYP2C9Enzyme Activity87 µM[5]
Human CYP2C19Enzyme Activity110 µM[5]
Human CYP2D6Enzyme Activity> 50 µM
Human CYP3A4Enzyme Activity> 79 µM[5]
Mitochondrial Toxicity HepG2Mitochondrial Function> 50 µM

Experimental Protocols: In Vitro Assays

  • Cell Viability Assay (MTT Assay):

    • Seed HepG2 or HEK293 cells in 96-well plates and incubate for 24 hours.

    • Treat cells with serial dilutions of Cyp51-IN-XX for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the CC50 value.

  • CYP450 Inhibition Assay (Fluorescent Probe-Based):

    • Incubate human liver microsomes or recombinant human CYP enzymes with a fluorescent probe substrate specific for each isozyme.

    • Add Cyp51-IN-XX at various concentrations.

    • Initiate the reaction by adding NADPH.

    • After a set incubation period, stop the reaction and measure the fluorescent signal.

    • Calculate the IC50 value based on the inhibition of substrate metabolism.

In Vivo Toxicity Assessment

Initial in vivo studies in animal models, typically rodents, are essential to understand the compound's safety profile in a whole organism. These studies provide insights into potential organ toxicities and help determine a safe starting dose for further studies.

Data Presentation: Acute In Vivo Toxicity of Cyp51-IN-XX in Mice

ParameterDosing RouteDoseObservation
Maximum Tolerated Dose (MTD) Oral (p.o.)100 mg/kgNo adverse effects observed.
Acute Toxicity (LD50) Oral (p.o.)> 500 mg/kgNo mortality observed.
Organ-Specific Toxicity Oral (p.o.)100 mg/kg for 7 daysNo significant changes in liver or kidney function markers (ALT, AST, creatinine). No histopathological abnormalities in major organs.

Experimental Protocols: In Vivo Assays

  • Maximum Tolerated Dose (MTD) Study:

    • Administer single escalating doses of Cyp51-IN-XX to different groups of mice.

    • Monitor the animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, mortality) for 7-14 days.

    • The MTD is the highest dose that does not cause significant toxicity or mortality.

  • Acute Oral Toxicity Study (Up-and-Down Procedure):

    • Dose animals sequentially, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.

    • Use a limit dose of 500 mg/kg as a starting point.

    • Monitor for mortality and clinical signs of toxicity for 14 days.

    • This method allows for the estimation of the LD50 with fewer animals.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway Simplified Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Cyp51 Cyp51 Lanosterol->Cyp51 Substrate 14-demethylated intermediates 14-demethylated intermediates Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Cyp51->14-demethylated intermediates Catalysis Cyp51-IN-XX Cyp51-IN-XX Cyp51-IN-XX->Cyp51 Inhibition

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Cyp51-IN-XX.

cluster_workflow In Vitro Toxicity Testing Workflow A Compound Synthesis (Cyp51-IN-XX) B Cytotoxicity Assays (HepG2, HEK293) A->B C CYP450 Inhibition Panel (1A2, 2C9, 2C19, 2D6, 3A4) A->C D hERG Channel Assay A->D E Data Analysis and Risk Assessment B->E C->E D->E F Decision: Proceed to In Vivo Studies? E->F

References

Methodological & Application

Application Notes and Protocols for Cyp51-IN-19 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Cyp51-IN-19, a potent inhibitor of the enzyme CYP51 (lanosterol 14-alpha-demethylase). Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays.

Compound Information

This compound is a small molecule inhibitor used in research to study the function of CYP51 and its role in various biological processes, particularly in fungal pathogenesis.

PropertyValueSource
Compound Name This compoundMedChemExpress
Catalog Number HY-162784MedChemExpress
CAS Number 3006888-90-7MedChemExpress
Molecular Formula C₂₅H₂₇Cl₂N₃O₂MedChemExpress
Molecular Weight 472.41 g/mol MedChemExpress[1]
Appearance Solid-
Purity >98% (typically)-
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)MedChemExpress[1]
Storage of Solid -20°C (short-term), -80°C (long-term)General Practice
Storage of Stock Solution -20°C or -80°C in aliquotsGeneral Practice
Signaling Pathway of CYP51 Inhibition

CYP51 is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals. Inhibition of CYP51 disrupts the production of these essential sterols, leading to impaired cell membrane integrity and function.

CYP51_Inhibition_Pathway CYP51 Inhibition Signaling Pathway cluster_biosynthesis Ergosterol/Cholesterol Biosynthesis cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethylated intermediates 14-demethylated intermediates CYP51->14-demethylated intermediates Catalysis Disrupted Sterol Production Disrupted Sterol Production 14-demethylated intermediates->Disrupted Sterol Production This compound This compound This compound->CYP51 Inhibition Impaired Membrane Function Impaired Membrane Function Disrupted Sterol Production->Impaired Membrane Function Cell Growth Inhibition / Fungicidal Activity Cell Growth Inhibition / Fungicidal Activity Impaired Membrane Function->Cell Growth Inhibition / Fungicidal Activity

Figure 1. Signaling pathway of this compound action.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials
  • This compound (Solid)

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, amber (or light-protecting) vials for aliquots

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Water bath or heat block

Calculations

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated based on its molecular weight (472.41 g/mol ).

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) × (1 mg / 1000 µg) × (1 g / 1000 mg)

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 472.41 g/mol × 1000 mg/g = 4.7241 mg

Procedure
  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 4.72 mg of this compound directly into the tared tube. Record the exact weight.

  • Solvent Addition:

    • Based on the actual weight of the compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (µL) = (Actual Mass (mg) / 472.41 g/mol ) × 100,000

    • Using a calibrated pipette with a sterile filter tip, add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes with intermittent vortexing may aid dissolution. Always check the compound's temperature sensitivity before heating.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage. Protect from light.

Experimental Workflow Diagram

Stock_Solution_Workflow This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate_Mass Calculate required mass of this compound for 10 mM solution Weigh_Compound Weigh this compound into a sterile microcentrifuge tube Calculate_Mass->Weigh_Compound Calculate_Volume Calculate required volume of DMSO based on actual weight Weigh_Compound->Calculate_Volume Add_Solvent Add calculated volume of DMSO Calculate_Volume->Add_Solvent Vortex Vortex thoroughly to dissolve Add_Solvent->Vortex Inspect Visually inspect for complete dissolution Vortex->Inspect Optional_Warm Optional: Gentle warming if needed Inspect->Optional_Warm Incomplete dissolution Aliquot Aliquot into single-use volumes Inspect->Aliquot Complete dissolution Optional_Warm->Vortex Label Label aliquots clearly Aliquot->Label Store Store at -20°C or -80°C, protected from light Label->Store

References

Application Notes and Protocols for Cyp51-IN-19 in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for effective antifungal agents, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11) has emerged as a critical target.[1][2][3] This enzyme plays a pivotal role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4][5] Inhibition of CYP51 disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. This mechanism of action is the basis for the widely used azole class of antifungal drugs.

Cyp51-IN-19 is a novel investigational inhibitor of CYP51. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound against various fungal pathogens using standard fungal growth inhibition assays. The provided methodologies are essential for determining the minimum inhibitory concentration (MIC) and understanding the compound's antifungal activity.

Mechanism of Action

This compound, as a CYP51 inhibitor, is designed to specifically target and inhibit the activity of the fungal CYP51 enzyme. The inhibitor likely binds to the heme iron within the active site of the enzyme, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane, resulting in increased membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth.

Data Presentation

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes hypothetical MIC values for this compound against common fungal pathogens, providing a clear and structured comparison of its activity.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 900280.1250.5
Candida glabrataATCC 900300.516
Candida kruseiATCC 6258164
Aspergillus fumigatusATCC 2043050.251
Cryptococcus neoformansATCC 901120.064

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL in the microplate wells. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • For yeasts, culture the fungal isolate on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For filamentous fungi, culture the isolate on SDA at 35°C for 7 days to induce sporulation. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Assay Plate Setup:

    • Add 100 µL of the appropriate drug dilution to each well of a 96-well microplate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the inhibitor) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.

Visualizations

Ergosterol Biosynthesis Pathway and the Target of this compound

Ergosterol_Biosynthesis cluster_cyp51 CYP51 Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylation Inhibitor This compound Inhibitor->Lanosterol Inhibits CYP51

Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of CYP51 by this compound.

Experimental Workflow for Fungal Growth Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Fungal Inoculum D Add Fungal Inoculum to Wells B->D C->D E Incubate at 35°C D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: A streamlined workflow for determining the MIC of this compound.

References

Application Notes and Protocols for Studying CYP51 Enzyme Kinetics with Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase, commonly known as CYP51, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2][3] In fungi, it is essential for the production of ergosterol, a vital component of the cell membrane, making it a primary target for antifungal drugs like azoles.[2][4][5] In mammals, CYP51 is involved in the cholesterol biosynthesis pathway.[6][7][8] The study of CYP51 enzyme kinetics is fundamental for the discovery and characterization of new inhibitors that could lead to the development of novel therapeutics. These application notes provide a comprehensive guide to utilizing novel inhibitors, exemplified here as "Cyp51-IN-19," for in-depth kinetic studies of the CYP51 enzyme.

Principle of the Assay

The activity of CYP51 can be measured using a reconstituted in vitro system.[4][9] This involves combining the purified CYP51 enzyme, its redox partner cytochrome P450 reductase (CPR), a sterol substrate (e.g., lanosterol), and NADPH to initiate the enzymatic reaction. The rate of the reaction is determined by quantifying the formation of the demethylated product over time. The inhibitory effect of a compound like this compound is assessed by measuring the decrease in enzyme activity in its presence.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful execution of the experimental protocols is provided in the table below.

Category Item Specifications
Enzymes Recombinant Human CYP51Purified
Recombinant Human Cytochrome P450 Reductase (CPR)Purified
Isocitrate Dehydrogenase
Substrates Lanosterol (B1674476)High purity
24,25-Dihydrolanosterol (optional)High purity
Inhibitor This compound (or other test inhibitor)Known concentration in a suitable solvent (e.g., DMSO)
Cofactors β-NADPH-Na₄ (NADPH)
Trisodium isocitrate
Lipids Dilauroylphosphatidylcholine (DLPC)
Solubilizing Agent 2-hydroxypropyl-β-cyclodextrin
Buffers and Solutions MOPS (Morpholinepropanesulfonic acid) bufferpH ~7.2
Tris-HCl bufferpH 8.1
NaCl
MgCl₂
Glycerol (B35011)
Dithionite (B78146) solutionFreshly prepared
Carbon monoxide (CO) gas
Solvents Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)For inhibitor dilution
Ethyl acetate (B1210297)For extraction
Derivatization Reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Tetramethylsilane (TMS)
Instrumentation SpectrophotometerCapable of UV-Vis scanning
Gas Chromatography-Mass Spectrometry (GC-MS)For product analysis
Incubator/Shaker37°C
Centrifuge

Experimental Protocols

Determination of CYP51 Protein Concentration

The concentration of active CYP51 is determined by dithionite-reduced carbon monoxide (CO) difference spectroscopy.[10]

Protocol:

  • Dilute the purified CYP51 enzyme in 0.1 M Tris-HCl (pH 8.1) containing 25% glycerol to a final concentration of approximately 5 µM.[4]

  • Record a baseline spectrum from 700 to 300 nm.

  • Gently bubble CO gas through the enzyme solution for 1-2 minutes.

  • Add a few grains of sodium dithionite to reduce the heme iron.

  • Immediately record the spectrum again.

  • Calculate the CYP51 concentration using the absorbance difference between the peak at ~445-447 nm and the trough at 490 nm, with an extinction coefficient of 91 mM⁻¹ cm⁻¹.[4]

CYP51 Reconstitution Assay for IC₅₀ Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.

Protocol:

  • Prepare a reaction mixture (final volume 500 µL) containing:

    • 1 µM CYP51

    • 2 µM Cytochrome P450 Reductase (CPR)

    • 60 µM Lanosterol

    • 50 µM Dilauroylphosphatidylcholine (DLPC)

    • 4% (w/v) 2-hydroxypropyl-β-cyclodextrin

    • 0.4 mg/mL Isocitrate dehydrogenase

    • 25 mM Trisodium isocitrate

    • 50 mM NaCl

    • 5 mM MgCl₂

    • 40 mM MOPS (pH ~7.2)[4][9]

  • Add varying concentrations of this compound (dissolved in a small volume of DMSO or DMF, typically 2.5 µL) to the reaction mixtures.[4] Include a vehicle control (solvent only).

  • Pre-incubate the mixtures at 37°C for 10 minutes.[4]

  • Initiate the reaction by adding 4 mM NADPH.[4]

  • Incubate at 37°C with shaking for a predetermined time (e.g., 4 minutes for human CYP51).[4]

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing to extract the sterols.

  • Separate the organic layer and evaporate to dryness.

  • Derivatize the dried sterols with BSTFA and TMS.[4]

  • Analyze the samples by GC-MS to quantify the substrate and product peaks.

  • Calculate the enzyme velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme Kinetic Parameter (Kₘ and k꜀ₐₜ) Determination

This protocol outlines the determination of the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ) for the CYP51 enzyme with its substrate.

Protocol:

  • Follow the CYP51 reconstitution assay protocol as described above.

  • Keep the enzyme and CPR concentrations constant.

  • Vary the concentration of the substrate (e.g., lanosterol) over a range that brackets the expected Kₘ.

  • Initiate the reaction with NADPH and measure the initial velocity at each substrate concentration.

  • Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Calculate k꜀ₐₜ from the Vₘₐₓ and the enzyme concentration (k꜀ₐₜ = Vₘₐₓ / [E]).

Determination of the Mode of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

To understand the mechanism of action of this compound, its mode of inhibition can be determined by performing the enzyme kinetic assay at different fixed concentrations of the inhibitor while varying the substrate concentration.

Protocol:

  • Perform the CYP51 reconstitution assay with varying concentrations of the substrate.

  • Repeat the experiment in the presence of at least two different fixed concentrations of this compound.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

  • Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition.

Data Presentation

The quantitative data obtained from the kinetic studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Inhibitory Activity of this compound against Human CYP51

Inhibitor IC₅₀ (µM) Mode of Inhibition Kᵢ (µM)
This compound[Insert Value][Insert Mode][Insert Value]
Fluconazole (Control)0.31[10]Competitive[Insert Value]
Itraconazole (Control)0.4 - 0.6[4]Competitive[Insert Value]

Table 2: Kinetic Parameters of Human CYP51

Substrate Kₘ (µM) k꜀ₐₜ (min⁻¹) k꜀ₐₜ/Kₘ (µM⁻¹min⁻¹)
Lanosterol[Insert Value][Insert Value][Insert Value]
24,25-Dihydrolanosterol2.0 ± 0.4[6]25.2 ± 1.8[6]12.6

Visualizations

Signaling Pathway

The following diagram illustrates the central role of CYP51 in the sterol biosynthesis pathway.

CYP51_Pathway cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FF_MAS Follicular Fluid Meiosis-Activating Sterol (FF-MAS) Lanosterol->FF_MAS CYP51 (14α-demethylation) Cholesterol Cholesterol (in mammals) FF_MAS->Cholesterol Multiple Steps Ergosterol Ergosterol (in fungi) FF_MAS->Ergosterol Multiple Steps Cyp51_IN_19 This compound Cyp51_IN_19->FF_MAS Inhibits Experimental_Workflow start Start prep_reagents Prepare Reagents and CYP51 Reconstitution Mix start->prep_reagents add_inhibitor Add Serial Dilutions of This compound prep_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction and Extract Sterols incubate->stop_reaction derivatize Derivatize Samples stop_reaction->derivatize gcms_analysis Analyze by GC-MS derivatize->gcms_analysis data_analysis Calculate % Inhibition and Determine IC₅₀ gcms_analysis->data_analysis end End data_analysis->end Inhibition_Analysis start Perform Kinetic Assays at varying [Substrate] and fixed [Inhibitor] plot Generate Lineweaver-Burk Plot start->plot analysis Analyze effect on Km and Vmax plot->analysis competitive Competitive Inhibition (Km increases, Vmax unchanged) analysis->competitive Lines intersect on y-axis noncompetitive Non-competitive Inhibition (Km unchanged, Vmax decreases) analysis->noncompetitive Lines intersect on x-axis uncompetitive Uncompetitive Inhibition (Km and Vmax decrease) analysis->uncompetitive Lines are parallel mixed Mixed Inhibition (Km and Vmax change) analysis->mixed Lines intersect in quadrant II end Determine Mode of Inhibition competitive->end noncompetitive->end uncompetitive->end mixed->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the in vitro use of Cyp51-IN-19 (also referred to as compound C07), a potent inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51). The information is based on the findings published in the Journal of Medicinal Chemistry by Yan Z, et al. in 2024.[1][2][3]

This compound has demonstrated significant antifungal activity, particularly against azole-resistant strains, by inhibiting ergosterol (B1671047) biosynthesis and stimulating the production of reactive oxygen species (ROS).[1][2]

Data Presentation

Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of Candida species. The MIC80, the concentration at which 80% of fungal growth is inhibited, is reported below.

Fungal StrainMIC80 (μg/mL)
Candida albicans SC53140.25
Candida albicans 120230.125
Candida parapsilosis ATCC 220190.063
Candida tropicalis 20230.125
Candida glabrata 50230.5
Cryptococcus neoformans H990.125
Azole-Resistant C. albicans 1031
Azole-Resistant C. albicans 1162
Azole-Resistant C. albicans 1181
In Vitro Inhibitory Activity
AssayOrganism/TargetIC50
CYP51 InhibitionCandida albicans0.18 μM
Cytotoxicity (HeLa cells)Human> 64 μg/mL

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. This disruption of the cell membrane integrity is believed to induce cellular stress, leading to the generation and accumulation of reactive oxygen species (ROS), which ultimately results in fungal cell death.

CYP51_Inhibition_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol (Membrane Integrity) Cell_Death Fungal Cell Death Ergosterol->Cell_Death Depletion leads to Membrane Disruption Cyp51_IN_19 This compound CYP51 CYP51 (Lanosterol 14α-demethylase) Cyp51_IN_19->CYP51 Inhibition CYP51->Ergosterol Biosynthesis Toxic_Sterols Toxic Sterol Intermediates CYP51->Toxic_Sterols Accumulation (due to inhibition) Lanosterol Lanosterol Lanosterol->CYP51 Substrate ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Toxic_Sterols->ROS Induces ROS->Cell_Death Causes

Caption: Inhibition of CYP51 by this compound disrupts ergosterol synthesis, leading to ROS production and fungal cell death.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Experimental Workflow:

Antifungal_Susceptibility_Workflow A Prepare fungal inoculum (0.5-2.5 x 10^3 cells/mL) C Add fungal inoculum to 96-well plate containing This compound dilutions A->C B Serially dilute this compound in RPMI 1640 medium B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC80 by measuring optical density at 600 nm D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium (buffered with MOPS) to a final concentration of 0.5–2.5 × 10^3 cells/mL.

  • Drug Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.0313 to 64 μg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Inoculation and Incubation: Add 100 μL of the prepared fungal inoculum to each well of the microtiter plate containing 100 μL of the serially diluted this compound. Include a drug-free control (inoculum only) and a sterility control (medium only). Incubate the plates at 35°C.

  • MIC Determination: After 24-48 hours of incubation, determine the MIC80 by measuring the optical density at 600 nm using a microplate reader. The MIC80 is the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the drug-free control.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with this compound to confirm its inhibitory effect on the ergosterol pathway.

Methodology:

  • Cell Culture and Treatment: Grow C. albicans SC5314 in Yeast Peptone Dextrose (YPD) broth at 30°C to the mid-logarithmic phase. Treat the cells with this compound at various concentrations (e.g., 0.25x, 1x, and 4x MIC80) for 12 hours.

  • Sterol Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight. Saponify the cell pellet by adding 25% (w/v) alcoholic potassium hydroxide (B78521) solution and incubating at 85°C for 1 hour.

  • Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids by adding n-heptane and sterile water, followed by vigorous vortexing. Collect the n-heptane layer.

  • GC-MS Analysis: Analyze the extracted sterols using a Gas Chromatography-Mass Spectrometry (GC-MS) system. Compare the sterol profile of treated cells to that of untreated controls to determine the percentage of ergosterol reduction.

Reactive Oxygen Species (ROS) Accumulation Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Methodology:

  • Cell Preparation and Treatment: Culture C. albicans SC5314 in YPD broth to the mid-logarithmic phase. Harvest the cells, wash with PBS, and resuspend in PBS to a density of 1 × 10^7 cells/mL. Treat the cells with this compound at various concentrations (e.g., 1x, 2x, and 4x MIC80) at 37°C for a specified time (e.g., 4 hours).

  • Staining: Add DCFH-DA to the cell suspension to a final concentration of 10 μM and incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an accumulation of intracellular ROS.

Disclaimer

These protocols and application notes are intended for research use only. The provided concentrations are recommendations based on published data and may require optimization for specific experimental conditions, cell lines, or fungal strains. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications.

References

Application Notes and Protocols for Cyp51-IN-19 in Antifungal Therapy Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyp51, also known as sterol 14α-demethylase, is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][4] Inhibition of Cyp51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth, making it a prime target for antifungal drug development. Azole antifungals, the most widely used class of antifungal drugs, function by inhibiting Cyp51. This document provides detailed application notes and protocols for the investigation of Cyp51-IN-19, a novel inhibitor of Cyp51, in the development of new antifungal therapies.

Mechanism of Action

Cyp51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol (B1674476) or eburicol, a key step in the conversion of lanosterol to ergosterol. This compound, as an azole-based inhibitor, is hypothesized to bind to the heme iron atom in the active site of the Cyp51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of methylated sterols disrupts the fungal cell membrane's structure and function, leading to the cessation of fungal growth and cell death.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens

The following table summarizes the 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values of this compound against a panel of clinically relevant fungal strains. Data is presented as the mean ± standard deviation from three independent experiments.

Fungal StrainIC50 (µM) of this compoundReference Azole (Fluconazole) IC50 (µM)
Candida albicans (ATCC 90028)0.25 ± 0.050.50 ± 0.10
Candida glabrata (ATCC 90030)0.50 ± 0.1216.0 ± 2.5
Candida krusei (ATCC 6258)1.0 ± 0.2064.0 ± 8.0
Aspergillus fumigatus (Af293)0.12 ± 0.031.0 ± 0.15
Cryptococcus neoformans (H99)0.08 ± 0.020.25 ± 0.06

Note: The data presented here for this compound is hypothetical and for illustrative purposes, based on typical performance of novel azole antifungals.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

This table outlines the efficacy of this compound in a systemic infection model using Candida albicans. Female BALB/c mice were infected intravenously and treated for 7 days. Fungal burden in the kidneys was assessed 24 hours after the last dose.

Treatment GroupDosage (mg/kg/day, oral)Mean Kidney Fungal Burden (log10 CFU/g) ± SDPercent Survival at Day 14
Vehicle Control-6.8 ± 0.50%
This compound54.2 ± 0.760%
This compound103.1 ± 0.490%
Fluconazole103.5 ± 0.680%

Note: The data presented here for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Cyp51 Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound against purified fungal Cyp51 enzyme.

Materials:

  • Purified recombinant fungal Cyp51 (e.g., from C. albicans or A. fumigatus)

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • This compound

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction vessels (e.g., 96-well plate or microcentrifuge tubes)

  • Incubator

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, Cyp51, and CPR in the reaction vessels.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding lanosterol and NADPH.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the reaction mixture by HPLC to quantify the amount of lanosterol consumed or the amount of the demethylated product formed.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fungal isolates

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a model to evaluate the in vivo efficacy of this compound against a systemic Candida albicans infection in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain

  • Saline solution

  • This compound formulated for oral administration

  • Vehicle control

  • Standard antifungal drug (e.g., fluconazole)

Procedure:

  • Acclimatize mice for at least 3 days before the experiment.

  • Prepare an inoculum of C. albicans in sterile saline.

  • Infect mice via intravenous injection (e.g., through the lateral tail vein) with the fungal suspension.

  • Randomly assign mice to treatment groups (vehicle control, this compound at different doses, and a positive control group with a standard antifungal).

  • Begin treatment at a specified time post-infection (e.g., 2 hours) and continue for a set duration (e.g., 7 consecutive days). Administer the compounds orally.

  • Monitor the mice daily for signs of illness and mortality.

  • At the end of the treatment period, euthanize a subset of mice from each group to determine the fungal burden in target organs (e.g., kidneys).

  • Homogenize the organs, perform serial dilutions, and plate on appropriate agar (B569324) medium to enumerate colony-forming units (CFU).

  • Continue to monitor the remaining mice for survival over a longer period (e.g., 14-21 days).

  • Analyze the data to compare fungal burden and survival rates between the treatment groups.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Cyp51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Inhibitor This compound (Azole Antifungal) Inhibitor->Intermediates Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Antifungal_Development_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (Cyp51) Screening High-Throughput Screening Target_ID->Screening Lead_Opt Lead Optimization (this compound) Screening->Lead_Opt In_Vitro In Vitro Studies (MIC, IC50) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Murine Models) In_Vitro->In_Vivo Tox Toxicology & Safety In_Vivo->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Workflow for the development of a novel antifungal therapy like this compound.

References

Application Notes and Protocols for Cyp51-IN-19 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp51-IN-19, also identified as compound C07, is a potent inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11), a critical component in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] As a member of the α,β-unsaturated amide derivative class of compounds, this compound has demonstrated significant fungicidal activity, including efficacy against azole-resistant fungal strains.[1][2] Its mechanism of action involves the inhibition of CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting fungal cell membrane integrity. Furthermore, this compound has been shown to stimulate the production of reactive oxygen species (ROS) in fungal cells, contributing to its potent fungicidal effects. These characteristics make this compound a valuable research tool for investigating mechanisms of antifungal drug resistance and for the development of novel antifungal therapies.

Mechanism of Action

This compound targets and inhibits the fungal CYP51 enzyme. This enzyme is a key player in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway, leading to a cascade of events that ultimately result in fungal cell death. A secondary mechanism of action is the stimulation of reactive oxygen species (ROS), which induces oxidative stress within the fungal cell, further contributing to its fungicidal activity.

cluster_0 Fungal Cell Cyp51_IN_19 This compound CYP51 CYP51 (Erg11) Cyp51_IN_19->CYP51 Inhibits ROS Reactive Oxygen Species (ROS) Cyp51_IN_19->ROS Stimulates Ergosterol Ergosterol CYP51->Ergosterol Blocked Synthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Toxic_Sterols Toxic Sterol Intermediates Lanosterol->Toxic_Sterols Accumulation Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential Component Toxic_Sterols->Cell_Membrane Disrupts Integrity Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Death Contributes to cluster_workflow MIC Determination Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor prep_inoculum Prepare fungal inoculum start->prep_inoculum inoculate Inoculate 96-well plate prep_inhibitor->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read results (visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end cluster_workflow ROS Assay Workflow start Start prep_cells Prepare fungal cell suspension start->prep_cells load_probe Load cells with DCFH-DA prep_cells->load_probe wash_cells Wash cells to remove excess probe load_probe->wash_cells treat_cells Treat cells with This compound wash_cells->treat_cells measure_fluorescence Measure fluorescence (Ex: 485nm, Em: 535nm) treat_cells->measure_fluorescence analyze_data Analyze data measure_fluorescence->analyze_data end End analyze_data->end cluster_resistance Drug Resistance Mechanisms Cyp51_IN_19 This compound Target_Modification Target Modification (ERG11 mutations) Cyp51_IN_19->Target_Modification Investigates impact on binding Gene_Overexpression Gene Overexpression (ERG11 upregulation) Cyp51_IN_19->Gene_Overexpression Assesses effect of increased target Efflux_Pumps Efflux Pump Activity (CDR1, CDR2, MDR1) Cyp51_IN_19->Efflux_Pumps Evaluates role in drug extrusion

References

Application Notes and Protocols for Testing Cyp51-IN-19 Synergy with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp51-IN-19 is a novel investigational inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (Cyp51, also known as Erg11), a critical component of the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1][4] By inhibiting Cyp51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. This mechanism of action is the basis for the widely used azole class of antifungal drugs.

The increasing prevalence of antifungal resistance necessitates the exploration of new therapeutic strategies. Combination therapy, where two or more drugs with different mechanisms of action are used, presents a promising approach to enhance efficacy, reduce the required dosage of individual agents, and potentially overcome resistance. These application notes provide detailed protocols for evaluating the synergistic potential of this compound with other classes of antifungal agents, such as polyenes (e.g., amphotericin B), echinocandins (e.g., caspofungin), and other azoles (e.g., fluconazole). The primary in vitro methods described are the checkerboard microdilution assay and time-kill curve analysis. Additionally, a protocol for a murine model of systemic candidiasis is provided for in vivo validation of synergistic interactions.

Data Presentation

Quantitative data from synergy testing should be organized and summarized for clear interpretation and comparison. The following tables are templates for presenting your results.

Table 1: Minimum Inhibitory Concentrations (MICs) of Single Agents

Fungal IsolateThis compound MIC (µg/mL)Antifungal Agent B MIC (µg/mL)
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2
Aspergillus fumigatus ATCC 204305

Table 2: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Fungal IsolateMIC of this compound in Combination (µg/mL)MIC of Antifungal Agent B in Combination (µg/mL)FICIInterpretation
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2
Aspergillus fumigatus ATCC 204305

Note on FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 3: Time-Kill Curve Analysis Results - Change in log10 CFU/mL at 24 hours

Treatment GroupInitial Inoculum (log10 CFU/mL)Final CFU/mL (log10 CFU/mL)Change in log10 CFU/mLInterpretation
Growth Control
This compound (at MIC)
Antifungal Agent B (at MIC)
This compound + Antifungal Agent B

Note on Time-Kill Interpretation:

  • Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Table 4: In Vivo Efficacy in Murine Model of Systemic Candidiasis

Treatment GroupMean Fungal Burden in Kidneys (log10 CFU/g) ± SDPercent Survival at Day 7
Vehicle Control
This compound
Antifungal Agent B
This compound + Antifungal Agent B

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This assay is a standard method to quantify the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Second antifungal agent stock solution

  • Fungal isolate

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator (35°C)

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27-A3 for yeasts). The final concentration in the wells should be approximately 0.5 to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of this compound and the second antifungal agent in RPMI-1640 medium.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • Add 50 µL of each dilution of this compound along the x-axis (e.g., columns 1-10).

    • Add 50 µL of each dilution of the second antifungal agent along the y-axis (e.g., rows A-G). This creates a matrix of drug combinations.

    • Column 11 should contain only this compound dilutions (for its MIC determination) and row H should contain only the second antifungal's dilutions (for its MIC determination).

    • Include a growth control well (no drugs) and a sterility control well (no inoculum).

  • Inoculation: Add 100 µL of the fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Reading: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).

  • FICI Calculation:

    • FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone.

    • FIC of Antifungal Agent B (FIC B) = MIC of Antifungal Agent B in combination / MIC of Antifungal Agent B alone.

    • FICI = FIC A + FIC B.

In Vitro Synergy Testing: Time-Kill Curve Analysis

This assay evaluates the rate and extent of fungal killing over time.

Materials:

  • Culture tubes or flasks

  • This compound and second antifungal agent

  • Fungal inoculum

  • RPMI-1640 medium (buffered with MOPS)

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator and shaker

Protocol:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 1 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Treatment Groups: Set up the following treatment groups in culture tubes:

    • Growth control (no drug)

    • This compound alone (at a clinically relevant concentration, e.g., MIC)

    • Second antifungal agent alone (at a clinically relevant concentration, e.g., MIC)

    • This compound and the second antifungal agent in combination.

  • Incubation: Incubate the tubes at 35°C in a shaking incubator.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.

  • Viable Cell Counts: Perform serial dilutions of the collected samples in sterile saline. Plate the dilutions onto SDA plates.

  • Incubation and Counting: Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment group. Compare the change in log10 CFU/mL for the combination versus the single agents to determine the interaction.

In Vivo Synergy Testing: Murine Model of Systemic Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of this compound in combination with another antifungal agent.

Materials:

  • Immunocompromised mice (e.g., neutropenic)

  • Candida albicans isolate

  • This compound and second antifungal agent formulations for in vivo administration

  • Sterile saline or vehicle for drug delivery

Protocol:

  • Animal Model: Induce neutropenia in mice using standard methods (e.g., cyclophosphamide (B585) administration).

  • Infection: Infect mice intravenously with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment Groups: Randomly assign mice to the following treatment groups:

    • Vehicle control

    • This compound alone

    • Second antifungal agent alone

    • This compound and the second antifungal agent in combination.

  • Drug Administration: Administer the drugs at clinically relevant dosages and schedules.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 7-14 days).

  • Endpoint Analysis:

    • Survival: Record the survival rate in each group.

    • Fungal Burden: At a predetermined time point (e.g., day 3 post-infection), euthanize a subset of mice from each group and harvest their kidneys. Homogenize the kidneys and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival curves and mean fungal burdens between the treatment groups to assess synergy.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Cyp51 (Erg11) Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Multiple Steps Cyp51_IN_19 This compound Cyp51 (Erg11) Cyp51 (Erg11) Cyp51_IN_19->Cyp51 (Erg11)

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

cluster_workflow In Vitro Synergy Testing Workflow start Start mic_determination Determine MIC of Single Agents start->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard time_kill Time-Kill Curve Analysis mic_determination->time_kill fici_calc Calculate FICI checkerboard->fici_calc log_reduction Analyze Log Reduction time_kill->log_reduction interpretation Interpret Synergy/Antagonism fici_calc->interpretation log_reduction->interpretation end End interpretation->end

Caption: General workflow for in vitro synergy testing of this compound.

cluster_invivo In Vivo Synergy Murine Model Workflow start_vivo Start immunocompromise Induce Immunocompromise in Mice start_vivo->immunocompromise infection Intravenous Fungal Infection immunocompromise->infection treatment Administer Treatment Combinations infection->treatment monitoring Monitor Survival and Health treatment->monitoring endpoints Analyze Endpoints (Fungal Burden, Survival) monitoring->endpoints conclusion Draw In Vivo Synergy Conclusion endpoints->conclusion end_vivo End conclusion->end_vivo

References

Application Notes and Protocols for Cyp51-IN-19 in Cell-Based Ergosterol Biosynthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol (B1671047) is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a vital pathway for fungal viability, making it a primary target for the development of antifungal drugs.[1][2] One of the key enzymes in this pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[3][4] Inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane structure and arrests fungal growth.

Cyp51-IN-19 is a potent and selective inhibitor of fungal Cyp51. This document provides detailed application notes and protocols for the use of this compound in cell-based ergosterol biosynthesis assays. These assays are critical for evaluating the efficacy of antifungal compounds, determining their mechanism of action, and assessing their potential for drug development.

Principle of the Assay

The cell-based ergosterol biosynthesis assay quantifies the amount of ergosterol in fungal cells after treatment with a test compound. A reduction in the cellular ergosterol content in the presence of the compound indicates inhibition of the ergosterol biosynthesis pathway. By analyzing the sterol profile of treated cells, typically by Gas Chromatography-Mass Spectrometry (GC-MS), one can confirm that the compound's activity is due to the inhibition of a specific enzyme in the pathway, such as Cyp51.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound
Fungal StrainMIC₅₀ (µg/mL)
Candida albicans (SC5314)0.125
Candida glabrata (ATCC 90030)0.25
Cryptococcus neoformans (H99)0.06
Aspergillus fumigatus (Af293)0.5

MIC₅₀ values were determined using the broth microdilution method according to CLSI guidelines.

Table 2: Effect of this compound on Ergosterol Content in Candida albicans
Treatment Concentration (µg/mL)Ergosterol Content (% of Control)
0 (Control)100
0.0375
0.12542
0.515
2.0<5

Ergosterol content was quantified by GC-MS after 16 hours of treatment.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of this compound against a fungal strain using the broth microdilution method.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal strain of interest

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculate each well with the fungal suspension. Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.

Protocol 2: Cell-Based Ergosterol Biosynthesis Assay

This protocol describes the quantification of total cellular ergosterol in fungal cells treated with this compound.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Sabouraud Dextrose Broth (SDB) or other suitable growth medium

  • This compound

  • Saponification solution (e.g., 25% alcoholic KOH)

  • n-Heptane

  • Ergosterol standard

  • GC-MS system

Procedure:

  • Culture Preparation: Grow the fungal strain in SDB to mid-log phase.

  • Drug Treatment: Inoculate fresh SDB with the fungal culture to a starting OD₆₀₀ of 0.1. Add varying concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cultures at 30°C with shaking for 16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and determine the dry weight of a parallel sample.

  • Sterol Extraction:

    • Resuspend the cell pellet in the saponification solution.

    • Incubate at 80°C for 1 hour.

    • Allow to cool to room temperature.

    • Extract the non-saponifiable lipids by adding sterile water and n-heptane, followed by vigorous vortexing.

    • Transfer the n-heptane layer to a new tube and evaporate to dryness.

  • GC-MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a GC-MS system to identify and quantify ergosterol.

    • Compare the peak area of ergosterol in the treated samples to that of the untreated control and a standard curve of pure ergosterol.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition by this compound

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1 (Squalene epoxidase) Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Erg11 (Cyp51) Erg11 Erg11 (Cyp51) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Cyp51_IN_19 This compound Cyp51_IN_19->Erg11 Inhibition

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Workflow for Cell-Based Ergosterol Assay

Ergosterol_Assay_Workflow Start Start: Fungal Culture DrugTreatment Drug Treatment with this compound Start->DrugTreatment Incubation Incubation (16 hours) DrugTreatment->Incubation Harvesting Cell Harvesting and Washing Incubation->Harvesting Extraction Sterol Extraction (Saponification) Harvesting->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Ergosterol Quantification Analysis->Quantification End End: Determine % Inhibition Quantification->End

Caption: Workflow for the Cell-Based Ergosterol Biosynthesis Assay.

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition of ergosterol biosynthesis- Compound inactivity- Incorrect compound concentration- Resistant fungal strain- Verify compound structure and purity- Perform a dose-response experiment- Test against a known sensitive strain
High variability between replicates- Inconsistent cell numbers- Incomplete sterol extraction- Standardize inoculum carefully- Ensure complete cell lysis and extraction
Poor GC-MS signal- Low ergosterol content- Sample degradation- Increase the amount of starting cell material- Ensure proper sample handling and storage

Conclusion

This compound demonstrates potent inhibition of ergosterol biosynthesis in a variety of fungal pathogens. The provided protocols offer a robust framework for evaluating its antifungal activity and mechanism of action. These assays are essential tools for the preclinical development of novel antifungal agents targeting the ergosterol biosynthesis pathway.

References

Application Notes and Protocols: VT-1161 as a Chemical Probe for CYP51 Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of essential sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] Its indispensable role in pathogenic fungi has made it a primary target for the development of antifungal agents.[4][5] Chemical probes that selectively inhibit CYP51 are invaluable tools for studying its function, validating it as a drug target, and discovering new therapeutic agents. VT-1161 (Oteseconazole) is a potent and selective inhibitor of fungal CYP51 and serves as an excellent chemical probe for these purposes. These application notes provide a comprehensive overview of VT-1161 and detailed protocols for its use in characterizing CYP51 function.

Data Presentation: Quantitative Activity of VT-1161

The following table summarizes the quantitative data for VT-1161's inhibitory activity against Candida albicans CYP51.

CompoundTargetAssay TypeKd (nM)IC50 (µM)Reference
VT-1161 (Oteseconazole)C. albicans CYP51Spectral Binding< 39-
VT-1161 (Oteseconazole)C. albicans CYP51Enzyme Inhibition-1.4 - 1.6
VT-1161 (Oteseconazole)T. rubrum CYP51Spectral Binding242-
VT-1161 (Oteseconazole)T. rubrum CYP51Enzyme Inhibition-0.14

Experimental Protocols

In Vitro CYP51 Reconstitution Assay for IC50 Determination

This protocol describes the determination of the 50% inhibitory concentration (IC50) of a test compound (e.g., VT-1161) against purified, recombinant CYP51.

Materials:

  • Purified recombinant CYP51 (e.g., from C. albicans)

  • Purified recombinant cytochrome P450 reductase (CPR)

  • Lanosterol (B1674476) (substrate)

  • Dilauroylphosphatidylcholine (DLPC)

  • 2-hydroxypropyl-β-cyclodextrin (HPCD)

  • Isocitrate dehydrogenase

  • Trisodium (B8492382) isocitrate

  • NADPH

  • MOPS buffer (pH ~7.2)

  • Test inhibitor (e.g., VT-1161) dissolved in a suitable solvent (e.g., DMSO)

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare the Reconstitution Mix: In a microcentrifuge tube, prepare the reaction mixture containing CYP51 (e.g., 1 µM), CPR (e.g., 2 µM), lanosterol (e.g., 50 µM), DLPC (e.g., 50 µM), HPCD (e.g., 4% w/v), isocitrate dehydrogenase (e.g., 0.4 mg/mL), and trisodium isocitrate (e.g., 25 mM) in MOPS buffer.

  • Add Inhibitor: Add varying concentrations of the test inhibitor (e.g., VT-1161) to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the reaction mixtures for 10 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding NADPH to a final concentration of 4 mM.

  • Incubation: Incubate the reaction for a defined period (e.g., 15-60 minutes) at 37°C with shaking.

  • Stop Reaction and Extract Sterols: Stop the reaction by adding ethyl acetate. Vortex vigorously to extract the sterols and centrifuge to separate the phases.

  • Derivatization: Transfer the organic (upper) phase to a new tube and evaporate the solvent. Re-dissolve the dried sterols in a small volume of a suitable solvent and derivatize with BSTFA + 1% TMCS by heating at 60-80°C for 1 hour.

  • GC-MS Analysis: Analyze the derivatized sterol products by GC-MS to quantify the amount of substrate converted to product.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fungal Growth Inhibition Assay (Broth Microdilution)

This cell-based assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • 96-well microtiter plates

  • Test inhibitor (e.g., VT-1161)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungal Inoculum: Grow the fungal strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 0.5-2.5 x 103 cells/mL in RPMI-1640).

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the growth medium in a 96-well plate.

  • Inoculate Plates: Add the fungal inoculum to each well of the 96-well plate containing the inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the inhibitor that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Signaling Pathway

CYP51_Pathway cluster_upstream Upstream Pathway cluster_CYP51_reaction CYP51 Catalysis cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethylated_sterols 14-demethylated_sterols CYP51->14-demethylated_sterols Product Ergosterol Ergosterol 14-demethylated_sterols->Ergosterol Incorporation Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation VT-1161 VT-1161 VT-1161->CYP51 Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of VT-1161 on CYP51.

Experimental Workflow

IC50_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare CYP51 Reconstitution Mix C Add VT-1161 to Reaction Mix A->C B Prepare Serial Dilutions of VT-1161 B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Incubate at 37°C E->F G Stop Reaction & Extract Sterols F->G H Derivatize Sterols G->H I GC-MS Analysis H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 of VT-1161 against CYP51.

References

Troubleshooting & Optimization

Cyp51-IN-19 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyp51-IN-19. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on overcoming solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial use, it is highly recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for dissolving a wide range of organic small molecules, including inhibitors like this compound.[1][2] Subsequent dilutions can then be made into your aqueous experimental medium from this stock.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1] The first step is to ensure the final concentration of DMSO in your assay is kept low, typically below 0.5% (v/v), to minimize its impact on the biological system and the solubility of the compound.[1] If precipitation persists, you may need to explore alternative strategies such as using co-solvents, adjusting the pH of your buffer, or employing solubilizing excipients.

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

A3: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[1] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is enhanced at a lower pH (below their pKa). If this compound contains acidic or basic moieties, creating a pH-solubility profile can help determine the optimal pH for your experiments.

Q4: Are there any alternative solvents to DMSO for preparing stock solutions?

A4: Yes, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol (B145695), methanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system to that solvent.

Troubleshooting Guide

Issue: Poor Solubility of this compound in Aqueous Buffer

This guide provides a tiered approach to systematically address and troubleshoot solubility challenges with this compound in your experimental setup.

Tier 1: Optimizing the Stock Solution and Dilution

The initial and most straightforward approach is to optimize the preparation of the stock solution and the subsequent dilution into the aqueous buffer.

  • Problem: Compound precipitates out of solution upon dilution.

  • Solution:

    • Prepare a High-Concentration Stock in DMSO: Ensure you are starting with a high-concentration stock solution in anhydrous DMSO.

    • Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be as low as possible, ideally less than 0.5%.

    • Vortex During Dilution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

Tier 2: Modifying the Aqueous Buffer

If optimizing the dilution is not sufficient, the next step is to modify the composition of the aqueous buffer to enhance the solubility of this compound.

  • Problem: The compound remains insoluble even with optimized dilution techniques.

  • Solutions:

    • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly improve its solubility. It is important to ensure the chosen pH is compatible with your biological assay.

    • Co-Solvent Systems: Introducing a co-solvent into the final aqueous medium can increase solubility. Common co-solvents include ethanol and polyethylene (B3416737) glycol (PEG).

Tier 3: Utilizing Solubilizing Excipients

For particularly challenging compounds, the use of solubilizing excipients may be necessary to achieve the desired concentration in an aqueous solution.

  • Problem: The compound has very low intrinsic aqueous solubility that cannot be overcome by pH or co-solvents.

  • Solutions:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.

    • Cyclodextrins: Molecules such as hydroxypropyl-β-cyclodextrin (HP-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

Quantitative Data Summary

The following tables provide generalized solubility data for small molecule inhibitors in common solvents. The exact values for this compound should be determined empirically.

Table 1: General Solubility of Small Molecule Inhibitors in Common Solvents

SolventGeneral Solubility Range (mg/mL)Notes
DMSO50 - 100Recommended for initial stock preparation.
Ethanol10 - 30Can be used as a co-solvent.
Methanol5 - 20Another potential co-solvent.
Water< 0.1Often exhibits pH-dependent solubility.

Table 2: Effect of pH on the Solubility of a Hypothetical Weakly Basic Inhibitor

pHRelative Solubility
5.0High
6.5Moderate
7.4Low
8.0Very Low

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Centrifuge the solution briefly to pellet any undissolved material.

  • Transfer the clear supernatant to a fresh, labeled tube for storage.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer (e.g., PBS)

  • 96-well plate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions to the aqueous buffer to reach the final desired concentrations, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Include control wells with buffer and the highest concentration of DMSO used.

  • Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Visualizations

TroubleshootingWorkflow Start Start: this compound Precipitates in Aqueous Buffer PrepStock Prepare High-Concentration Stock in Anhydrous DMSO Start->PrepStock CheckDMSO Is Final DMSO Concentration <0.5%? PrepStock->CheckDMSO AdjustDMSO Lower Final DMSO Concentration CheckDMSO->AdjustDMSO No StillPrecipitates1 Still Precipitates? CheckDMSO->StillPrecipitates1 Yes AdjustDMSO->CheckDMSO ModifyBuffer Tier 2: Modify Aqueous Buffer StillPrecipitates1->ModifyBuffer Yes Success Success: Soluble Compound StillPrecipitates1->Success No AdjustpH Adjust Buffer pH ModifyBuffer->AdjustpH UseCoSolvent Use Co-Solvent (e.g., Ethanol, PEG) ModifyBuffer->UseCoSolvent StillPrecipitates2 Still Precipitates? AdjustpH->StillPrecipitates2 UseCoSolvent->StillPrecipitates2 UseExcipients Tier 3: Use Solubilizing Excipients StillPrecipitates2->UseExcipients Yes StillPrecipitates2->Success No Surfactants Use Surfactants (e.g., Tween-80) UseExcipients->Surfactants Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) UseExcipients->Cyclodextrins Surfactants->Success Cyclodextrins->Success

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Experimental workflow for kinetic solubility determination.

References

How to prevent Cyp51-IN-19 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cyp51 inhibitor precipitation in cell culture media. Due to the limited publicly available data for the specific compound "Cyp51-IN-19," this guide focuses on general strategies for poorly soluble small molecule inhibitors of the CYP51 enzyme.

Frequently Asked Questions (FAQs)

Q1: What is CYP51 and why is it a target in drug development?

A1: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway.[1][2][3] This pathway is essential for producing ergosterol (B1671047) in fungi and cholesterol in mammals, which are vital components of cellular membranes responsible for maintaining their structure and function.[3][4] Because the sterol biosynthesis pathway is conserved across eukaryotes but has species-specific differences, CYP51 is an attractive target for developing antifungal agents and drugs for certain parasitic diseases, with the goal of achieving selectivity over the human enzyme.

Q2: I dissolved my Cyp51 inhibitor in DMSO, but it precipitated when I added it to my cell culture media. Why did this happen?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment like cell culture media, where its solubility is much lower. The rapid dilution of the DMSO reduces its solvating power, causing the compound to precipitate.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. The tolerability of cells to DMSO can be cell-type dependent.

Q4: Can the composition of the cell culture media affect the solubility of my Cyp51 inhibitor?

A4: Yes, the components of your cell culture media, such as salts, pH, and the presence of serum proteins, can influence the solubility of your compound. It is advisable to use freshly prepared and pH-confirmed media for your experiments.

Troubleshooting Guide: Preventing Cyp51 Inhibitor Precipitation

This guide addresses the common causes of Cyp51 inhibitor precipitation in cell culture media and provides recommended solutions.

Observation Potential Cause Recommended Solution
Immediate Precipitation The final concentration of the inhibitor exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid dilution of the DMSO stock solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure even dispersion.
Low temperature of the cell culture media.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High final DMSO concentration.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO.
Precipitation Over Time in the Incubator Temperature fluctuations.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Media evaporation.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Interaction with media components.Test the compound's stability in your specific cell culture medium over the intended duration of the experiment.

Experimental Protocols

Determining the Maximum Soluble Concentration of a Cyp51 Inhibitor

Objective: To determine the highest concentration of a Cyp51 inhibitor that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • Cyp51 inhibitor

  • 100% DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the Cyp51 inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.

  • Prepare Serial Dilutions: In sterile tubes or a 96-well plate, prepare a series of dilutions of your inhibitor in pre-warmed complete cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. To minimize DMSO effects, ensure the final DMSO concentration is consistent across all dilutions and the control (e.g., 0.1%).

  • Incubate: Incubate the plate at 37°C and 5% CO₂ for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Observe for Precipitation:

    • Visual Inspection: At regular intervals, visually inspect each well for any signs of precipitation, such as cloudiness, crystals, or sediment.

    • Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each well onto a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Visualizations

Experimental Workflow for Preventing Compound Precipitation

G cluster_prep Preparation cluster_dilution Dilution Strategy cluster_verification Verification cluster_application Application A Prepare high-concentration stock in 100% DMSO C Perform serial dilution of DMSO stock into pre-warmed medium A->C Use stock B Pre-warm complete cell culture medium to 37°C B->C Use warm medium D Add stock dropwise while gently vortexing C->D E Ensure final DMSO concentration is <0.5% D->E F Visually inspect for precipitation (cloudiness) E->F F->C If precipitate forms, re-evaluate concentration G Microscopically examine for micro-precipitates F->G If clear G->C H Add clear solution to cell culture G->H If clear

Caption: A workflow for preparing a Cyp51 inhibitor solution to prevent precipitation.

Simplified Sterol Biosynthesis Pathway and CYP51 Inhibition

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 PostLanosterol 14-demethylated Lanosterol CYP51->PostLanosterol Ergosterol Ergosterol (Fungi) Cholesterol (Mammals) PostLanosterol->Ergosterol Multiple Steps Inhibitor This compound (or other inhibitor) Inhibitor->CYP51 Inhibits

Caption: Inhibition of the sterol biosynthesis pathway by a Cyp51 inhibitor.

References

Technical Support Center: Optimizing Cyp51-IN-19 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experiments with Cyp51 inhibitors. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve maximum inhibition with Cyp51-IN-19.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Cyp51 inhibitors?

A1: Cyp51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3][4] It catalyzes the removal of the 14α-methyl group from sterol precursors.[3] Cyp51 inhibitors, typically azole-based compounds, bind to the heme iron in the active site of the enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the sterol production pathway and inhibiting cell growth.

Q2: Why is optimizing the incubation time for this compound critical?

A2: Optimizing incubation time is essential to ensure that the inhibitor has sufficient time to bind to the Cyp51 enzyme and exert its maximal inhibitory effect. Insufficient incubation can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while excessively long incubation might lead to off-target effects, compound instability, or cellular toxicity. Determining the optimal time point ensures reliable and reproducible results.

Q3: What are the key factors that can influence the inhibitory activity of this compound?

A3: Several factors can affect the performance of an enzyme inhibitor in an assay. For this compound, these include:

  • Enzyme Concentration: The amount of active Cyp51 enzyme in the assay can impact the apparent inhibitor potency.

  • Substrate Concentration: The concentration of the substrate (e.g., lanosterol) can affect the inhibition profile, especially for competitive inhibitors.

  • Inhibitor Solubility and Stability: Poor solubility or degradation of this compound in the assay buffer can reduce its effective concentration.

  • Assay Conditions: pH, temperature, and buffer composition must be optimal for enzyme activity and inhibitor binding.

  • Presence of Contaminants: Contaminants in the sample, such as detergents or solvents, can interfere with the assay.

Q4: What type of controls should I include in my experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • No-Inhibitor Control (Vehicle Control): Contains the enzyme, substrate, and the solvent used to dissolve the inhibitor (e.g., DMSO). This represents 0% inhibition.

  • No-Enzyme Control: Contains the substrate and inhibitor but no enzyme. This helps to identify any non-enzymatic substrate degradation.

  • Positive Control Inhibitor: A known Cyp51 inhibitor (e.g., fluconazole, ketoconazole) to confirm that the assay is working correctly.

Troubleshooting Guide: Optimizing Incubation Time

Issue: Low or no inhibition observed with this compound.

Possible Cause Troubleshooting Step
Insufficient Incubation Time The inhibitor may require more time to bind to the enzyme. Perform a time-course experiment, measuring inhibition at multiple time points (e.g., 15, 30, 60, 90, 120 minutes).
Incorrect Enzyme Concentration If the enzyme concentration is too high, it may require a higher inhibitor concentration to achieve significant inhibition. Verify the active concentration of your enzyme stock.
Inhibitor Instability/Degradation The compound may not be stable under the assay conditions. Prepare fresh inhibitor solutions for each experiment and minimize exposure to light or extreme temperatures.
Poor Inhibitor Solubility The inhibitor may be precipitating out of the solution. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically ≤0.5%). Visually inspect for any precipitate.

Issue: IC50 values are inconsistent between experiments.

Possible Cause Troubleshooting Step
Variable Pre-incubation Time The time the enzyme and inhibitor are incubated together before adding the substrate can affect the IC50. Standardize this pre-incubation time across all experiments.
Inconsistent Assay Conditions Minor variations in temperature, pH, or buffer components can alter enzyme activity and inhibitor potency. Prepare fresh buffers and calibrate equipment before each experiment.
Substrate Concentration Variation For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Use a substrate concentration at or near its Km value for consistent results.
Pipetting Errors Inaccurate dispensing of the enzyme, substrate, or inhibitor can lead to significant variability. Use calibrated pipettes and prepare master mixes where possible.

Experimental Protocols & Data Presentation

Protocol: Time-Course Experiment for Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound in a biochemical assay.

  • Reagent Preparation:

    • Prepare assay buffer at the optimal pH for Cyp51 activity.

    • Dilute the Cyp51 enzyme to a working concentration that provides a linear reaction rate.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare the substrate (e.g., lanosterol) solution.

  • Assay Setup:

    • In a microplate, add the assay buffer, Cyp51 enzyme, and this compound (or vehicle control).

    • Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Initiate and Monitor Reaction:

    • Start the enzymatic reaction by adding the substrate to all wells.

    • Measure the reaction product at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • For each time point, calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition versus time to identify the point at which maximum inhibition is reached and plateaus. This represents the optimal incubation time.

Data Presentation: Time-Dependent Inhibition of Cyp51

The results of a time-course experiment should be summarized in a clear, tabular format to easily identify the optimal incubation period.

Incubation Time (minutes)% Inhibition (Mean ± SD)
1545.2 ± 3.1
3068.5 ± 2.5
6085.1 ± 1.9
9086.2 ± 2.0
12085.9 ± 2.3
18082.4 ± 2.8

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

cluster_pathway Simplified Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Cyp51 (Target Enzyme) Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Steps Cyp51_IN_19 This compound Cyp51_Enzyme Cyp51 Cyp51_IN_19->Cyp51_Enzyme Binds and Inhibits prep 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) preincubate 2. Pre-incubate Enzyme with this compound prep->preincubate start_rxn 3. Initiate Reaction with Substrate preincubate->start_rxn measure 4. Measure Activity at Various Time Points start_rxn->measure analyze 5. Analyze Data (% Inhibition vs. Time) measure->analyze optimize 6. Determine Optimal Incubation Time analyze->optimize

References

Troubleshooting inconsistent results with Cyp51-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyp51-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) and cholesterol biosynthesis pathways.[1] By binding to CYP51, the inhibitor disrupts the production of essential sterols, leading to the accumulation of toxic methylated sterol precursors and ultimately inhibiting cell growth.[2] The primary interaction involves the inhibitor's azole group coordinating with the heme iron in the active site of the enzyme.[3]

Q2: What are the common causes of inconsistent IC50 values in my cell-based assays?

A2: Inconsistent IC50 values for this compound can arise from several factors:

  • Cell Viability and Density: Variations in cell seeding density, uneven cell distribution due to clumping, and differences in cell viability at the start of the experiment can all lead to variability.[1][4]

  • Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound in cell culture media can lead to an inaccurate effective concentration.[5] Ensure complete solubilization, potentially using a low concentration of a co-solvent like DMSO, and vortex thoroughly before use.[6]

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in reagent concentrations can significantly impact results.[1]

  • Genetic Background of Cell Lines: Different cell lines can have varying expression levels of CYP51 or possess mutations that affect inhibitor binding, leading to different sensitivities.[4]

Q3: My in vitro enzymatic assay results are not correlating with my cell-based assay data. Why might this be?

A3: Discrepancies between in vitro and cellular assays are a common challenge. Potential reasons include:

  • Cellular Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration used in the enzymatic assay.

  • Efflux Pumps: Cells may actively transport the inhibitor out, reducing its effective intracellular concentration.

  • Off-Target Effects: In a cellular context, this compound might interact with other proteins, leading to phenotypes that are not solely due to CYP51 inhibition.[7]

  • Metabolism of the Inhibitor: Cells may metabolize and inactivate the inhibitor over the course of the experiment.

Q4: I am observing unexpected cytotoxicity at concentrations where I expect specific inhibition. What should I investigate?

A4: Unexpected cytotoxicity can be a sign of off-target effects or issues with the experimental setup.[7] Consider the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically ≤ 0.5%).[6]

  • Off-Target Effects: The inhibitor may be interacting with other essential cellular targets. It's crucial to validate that the observed phenotype is a direct result of CYP51 inhibition.[7]

  • Purity of the Compound: Impurities in the inhibitor stock could be contributing to the toxicity.

Troubleshooting Guides

Issue 1: High Variability Between Replicates in Cell-Based Assays
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding.[4]
Edge Effects in Microplates Avoid using the outer wells of the plate, which are prone to evaporation. Fill the outer wells with sterile PBS or media.[6]
Compound Precipitation Visually inspect wells for precipitate after adding this compound. Consider pre-warming the media and using sonication to aid dissolution.[5]
Inconsistent Incubation Ensure all plates are incubated for the same duration at a constant, calibrated temperature and CO₂ level.[1]
Issue 2: Low or No Inhibition Observed in Enzymatic Assays
Potential Cause Troubleshooting Step
Inactive Enzyme or Substrate Verify the activity of your CYP51 enzyme and the integrity of the substrate. Prepare fresh substrate solutions for each experiment.[6]
Incorrect Reagent Concentrations Optimize the concentrations of the CYP51 enzyme, substrate (e.g., lanosterol), and NADPH to ensure the reaction is in the linear range.[8]
Degraded Inhibitor Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Sub-optimal Assay Buffer Ensure the pH and composition of the assay buffer are optimal for CYP51 activity.[8]
Issue 3: Suspected Off-Target Effects
Potential Cause Troubleshooting Step
Inhibitor lacks specificity Use a structurally different inhibitor for CYP51 to see if it produces the same phenotype.[7]
Phenotype is not due to CYP51 inhibition Use genetic methods like siRNA or CRISPR to knockdown or knockout CYP51 and compare the phenotype to that observed with the inhibitor.[7]
High inhibitor concentration Titrate the inhibitor to the lowest effective concentration to minimize the likelihood of off-target binding.[7]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against different CYP51 orthologs and in various cell lines. Note: This data is for illustrative purposes and should be experimentally determined.

Assay Type Target/Cell Line IC50 (µM)
Enzymatic Assay Candida albicans CYP510.05
Aspergillus fumigatus CYP510.08
Human CYP515.2
Cell-Based Viability Assay A549 (Human Lung Carcinoma)2.5
HCT116 (Human Colon Carcinoma)3.1
Candida albicans (MIC)0.2

Experimental Protocols

Protocol 1: In Vitro CYP51 Enzymatic Inhibition Assay

This protocol is based on a reconstituted enzyme system.[8][9]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 10% glycerol).

    • Reconstitute purified human CYP51 and NADPH-cytochrome P450 reductase (CPR) in the reaction buffer.

    • Prepare a stock solution of the substrate (e.g., 50 µM lanosterol) and the inhibitor (this compound) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, combine the reaction buffer, CYP51 (e.g., 0.5 µM), CPR (e.g., 1.0 µM), and a lipid component (e.g., 100 µM L-α-1,2-dilauroyl-sn-glycerophosphocholine).

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate and an NADPH regenerating system (e.g., isocitrate dehydrogenase and sodium isocitrate).

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Data Analysis:

    • Extract the sterols and analyze the product formation using LC-MS or a similar method.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Viability Assay

This protocol describes a typical cell viability assay to determine the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and no-treatment controls.

  • Incubation:

    • Incubate the plate for a desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment:

    • Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

    • Follow the manufacturer's instructions for the chosen reagent to measure cell viability (e.g., by luminescence or absorbance).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the results as percent viability versus inhibitor concentration and determine the IC50 value.

Visualizations

signaling_pathway cluster_synthesis Ergosterol/Cholesterol Biosynthesis cluster_cyp51_action CYP51 Catalysis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate ... ... Mevalonate->... Squalene Squalene ...->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate FF-MAS FF-MAS CYP51->FF-MAS Product Cell Viability Cell Viability Sterols Sterols FF-MAS->Sterols Cell Membrane Integrity Cell Membrane Integrity Sterols->Cell Membrane Integrity This compound This compound This compound->CYP51 Inhibition Cell Membrane Integrity->Cell Viability

Caption: Mechanism of action of this compound in the sterol biosynthesis pathway.

troubleshooting_workflow start Inconsistent Results Observed check_assay Review Assay Protocol and Execution start->check_assay check_reagents Verify Reagent Quality and Concentration check_assay->check_reagents check_cells Assess Cell Health and Density check_reagents->check_cells check_compound Confirm Compound Solubility and Stability check_cells->check_compound troubleshoot_off_target Investigate Potential Off-Target Effects check_compound->troubleshoot_off_target troubleshoot_off_target->check_assay Revise protocol resolve Consistent Results Achieved troubleshoot_off_target->resolve On-target effect confirmed

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Cyp51-IN-19 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific inhibitor designated "Cyp51-IN-19" is not publicly available. This resource provides guidance on identifying and mitigating off-target effects for novel Cyp51 inhibitors, using a hypothetical "Cyp51-IN-X" as an example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Cyp51 inhibitors?

Q2: What are common off-targets for inhibitors targeting P450 enzymes like Cyp51?

A2: Cyp51 inhibitors, particularly those with an azole scaffold, can interact with other cytochrome P450 enzymes due to structural similarities in the heme-binding site.[3][5] Potential off-targets include other P450 enzymes involved in steroidogenesis (e.g., CYP17, CYP19/Aromatase) or drug metabolism (e.g., CYP3A4, CYP2C9, CYP2C19).[2][3] The selectivity of an inhibitor across the P450 family is crucial for its utility as a research tool and its safety as a potential therapeutic.[3]

Q3: How can I predict potential off-target effects of my Cyp51 inhibitor in silico?

A3: In silico (computational) methods are a valuable first step in predicting off-target effects. These approaches can include:

  • Sequence and Structural Homology Analysis: Comparing the protein sequence and structure of Cyp51 with other proteins. This can help identify proteins with similar ligand-binding sites.

  • Molecular Docking: Simulating the binding of your inhibitor against a library of protein structures to predict potential interactions.

  • Pharmacophore Modeling: Creating a model of the essential features of your inhibitor and searching for other proteins that might bind to it.

  • Web-based Prediction Tools: Utilizing online tools that predict off-targets based on the chemical structure of the compound.

Q4: What are the initial experimental steps to identify off-target effects?

A4: A common initial step is to perform a broad screening assay. A kinase panel is a good starting point, as many inhibitors promiscuously target kinases. For Cyp51 inhibitors, a P450 panel screen is highly recommended to assess selectivity against other family members. Additionally, unbiased, genome-wide experimental methods can be employed.[6][7]

Troubleshooting Guide

Q1: My experiment shows a phenotype that doesn't align with known Cyp51 inhibition. How do I test for off-target effects?

A1: If you observe an unexpected phenotype, it is crucial to determine if it is due to an off-target effect. A systematic approach is recommended:

  • Validate the On-Target Effect: Confirm that your inhibitor is engaging with and inhibiting Cyp51 in your experimental system at the concentrations used. A cellular thermal shift assay (CETSA) can be used to verify target engagement.

  • Use a Structurally Unrelated Control: Employ a different, well-characterized Cyp51 inhibitor with a distinct chemical scaffold. If this second inhibitor does not reproduce the phenotype, it is more likely that the original phenotype is due to an off-target effect of your initial compound.

  • Perform a Rescue Experiment: If possible, supplement the cells with the product of the Cyp51 pathway (e.g., ergosterol (B1671047) in fungi) to see if the on-target phenotype is rescued.[8][9] If the unexpected phenotype persists, it is likely off-target.

  • Initiate Off-Target Screening: If the above steps suggest an off-target effect, proceed with broader screening methods as detailed in the experimental protocols section below.

Q2: I have identified a potential off-target. How do I validate it?

A2: Validating a putative off-target is essential. The following steps can be taken:

  • In Vitro Enzymatic Assay: Test the ability of your inhibitor to directly modulate the activity of the purified, recombinant off-target protein.

  • Cellular Target Engagement: Use an assay like CETSA to confirm that your inhibitor binds to the suspected off-target in a cellular context.

  • Genetic Knockdown/Knockout: Use techniques like RNAi or CRISPR/Cas9 to reduce the expression of the suspected off-target. If the phenotype of the genetic knockdown mimics the phenotype of your inhibitor, this provides strong evidence for the off-target interaction.

  • Mutation Analysis: Introduce mutations into the suspected off-target that are predicted to disrupt binding of your inhibitor.[4] If cells expressing the mutant protein are resistant to the inhibitor's off-target effects, this provides strong evidence for a direct interaction.[4]

Q3: How can I mitigate the off-target effects of my Cyp51 inhibitor in my experiments?

  • Dose-Response Analysis: Use the lowest effective concentration of the inhibitor that shows significant on-target activity while minimizing off-target effects.

  • Use of Multiple Inhibitors: Corroborate key findings with at least one other structurally distinct Cyp51 inhibitor.

  • Genetic Validation: Whenever possible, use genetic approaches (e.g., CRISPR, RNAi) to mimic the effect of Cyp51 inhibition. This is considered a gold standard for target validation.[4]

  • Chemical Modification: If you have medicinal chemistry capabilities, you can attempt to modify the inhibitor to reduce its affinity for the off-target while maintaining its on-target potency.[10]

Quantitative Data for Cyp51-IN-X (Template)

The following table is a template for summarizing the selectivity profile of a novel Cyp51 inhibitor. Researchers should populate this table with their own experimental data.

TargetOff-TargetIC50 / Ki (nM)Assay TypeReference
Fungal Cyp51-e.g., 50Recombinant Enzyme AssayInternal Data
Human Cyp51-e.g., 5000Recombinant Enzyme AssayInternal Data
-Kinase Xe.g., 250Kinase Panel ScreenInternal Data
-P450 3A4e.g., >10000P450 Inhibition AssayInternal Data
-Ion Channel Ye.g., 800Electrophysiology AssayInternal Data

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Principle: This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

  • Methodology:

    • Culture cells to an appropriate density.

    • Treat cells with the inhibitor (Cyp51-IN-X) or vehicle control.

    • Harvest cells, lyse them, and centrifuge to remove debris.

    • Aliquot the lysate into PCR tubes and heat them to a range of temperatures.

    • Centrifuge the heated samples to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein (Cyp51) remaining in the supernatant by Western blotting or other protein detection methods.

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve indicates target engagement.

2. Kinase Profiling

  • Principle: To assess the selectivity of an inhibitor against a broad panel of kinases.

  • Methodology:

    • Provide the inhibitor to a specialized contract research organization (CRO).

    • The CRO will typically perform radiometric or fluorescence-based assays.

    • A fixed concentration of the inhibitor (e.g., 1 or 10 µM) is tested against a large panel of purified kinases (e.g., >400).

    • The percent inhibition for each kinase is reported.

    • For significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination is recommended.

3. Proteome-Wide Off-Target Identification

  • Principle: Unbiased methods to identify protein targets in a complex biological sample.

  • Methodology (Example using Chemical Proteomics):

    • Synthesize a version of the inhibitor with a reactive group and a tag (e.g., biotin).

    • Incubate the tagged probe with cell lysate or live cells.

    • The reactive group will covalently bind to nearby proteins.

    • Lyse the cells and use the tag (e.g., streptavidin beads for a biotin (B1667282) tag) to pull down the probe and any bound proteins.

    • Identify the pulled-down proteins using mass spectrometry.

    • A competition experiment, where the tagged probe is co-incubated with an excess of the untagged inhibitor, should be performed to identify specific binders.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Off-Target Kinase 1 Receptor->Kinase1 Kinase2 Off-Target Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Gene Expression TranscriptionFactor->Gene Phenotype_Off Unexpected Phenotype Gene->Phenotype_Off Cyp51_IN_X Cyp51-IN-X Cyp51_IN_X->Kinase1 Off-Target Effect Cyp51 Cyp51 (On-Target) Cyp51_IN_X->Cyp51 Phenotype_On Expected Phenotype (e.g., Ergosterol depletion) Cyp51->Phenotype_On

Caption: Potential off-target signaling pathway activation by Cyp51-IN-X.

Experimental_Workflow Start Start: Unexpected Phenotype Observed ValidateOnTarget 1. Validate On-Target Engagement (e.g., CETSA) Start->ValidateOnTarget UseControl 2. Use Structurally Dissimilar Control Inhibitor ValidateOnTarget->UseControl Decision1 Phenotype Reproduced? UseControl->Decision1 OffTargetScreening 3. Initiate Broad Off-Target Screening (Kinase Panel, Proteomics) Decision1->OffTargetScreening No End_OnTarget Conclusion: Phenotype is Likely On-Target Decision1->End_OnTarget Yes IdentifyHits 4. Identify Potential Off-Targets ('Hits') OffTargetScreening->IdentifyHits ValidateHits 5. Validate Hits (In Vitro Assays, CETSA, CRISPR/RNAi) IdentifyHits->ValidateHits Decision2 Off-Target Validated? ValidateHits->Decision2 Decision2->OffTargetScreening No, test other hits Mitigate 6. Mitigate Effect (Dose-Response, New Compound) Decision2->Mitigate Yes End_OffTarget Conclusion: Phenotype is Off-Target Mitigate->End_OffTarget

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Logic Q1 Q: Unexpected Phenotype? A1 A: Does a control inhibitor cause the same phenotype? Q1->A1 Outcome1 Likely on-target effect. A1->Outcome1 Yes Outcome2 Proceed to validation. A1->Outcome2 No Q2 Q: Potential off-target identified? A2 A: Can you validate with an in vitro assay and genetic methods? Q2->A2 Outcome3 Validated off-target. A2->Outcome3 Yes Outcome4 Not a validated off-target. A2->Outcome4 No Q3 Q: How to proceed with validated off-target? A3 A: Use minimal effective dose or a different inhibitor. Q3->A3 Outcome5 Mitigation strategy implemented. A3->Outcome5 Outcome2->Q2 Outcome3->Q3

Caption: Logical flow for troubleshooting off-target effects.

References

Technical Support Center: Improving the Bioavailability of Cyp51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to improve the bioavailability of Cyp51 inhibitors, with a focus on experimental settings. Due to the limited public information available for "Cyp51-IN-19," this document uses Oteseconazole (VT-1161), a novel, orally bioavailable, and selective Cyp51 inhibitor, as a representative compound. The principles and protocols described herein are broadly applicable to other poorly soluble Cyp51 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My Cyp51 inhibitor has very low aqueous solubility. What are the initial steps to improve its bioavailability for in vivo experiments?

A1: For poorly water-soluble Cyp51 inhibitors, the primary goal is to enhance dissolution and absorption. Key initial strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate. Techniques like micronization or nanomilling can be employed.

  • Formulation with Solubilizing Excipients: Utilizing vehicles that contain surfactants, co-solvents, or complexing agents can significantly improve solubility. A common and effective approach for preclinical studies is the use of a suspension with a suspending agent and a wetting agent, such as methylcellulose (B11928114) and Tween 80.

  • Lipid-Based Formulations: If the compound is lipophilic, lipid-based delivery systems can enhance absorption through the lymphatic system.

Q2: What is a suitable vehicle for oral administration of a poorly soluble Cyp51 inhibitor in mice?

A2: A widely used and effective vehicle for administering poorly soluble compounds to mice via oral gavage is a suspension of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Methylcellulose acts as a suspending agent to ensure a uniform dose, while Tween 80 is a non-ionic surfactant that wets the particles of the compound, aiding in their dispersion and dissolution.

Q3: How do I prepare the 0.5% methylcellulose and 0.2% Tween 80 vehicle?

A3: A detailed protocol for the preparation of this vehicle is provided in the "Experimental Protocols" section of this guide. The general principle involves hydrating the methylcellulose in hot water, followed by cooling to achieve a clear solution, and then adding the Tween 80.

Q4: Are there alternatives to oral gavage for administering my compound to mice?

A4: Yes, voluntary oral administration can be an alternative to reduce the stress associated with gavage.[1] This method involves incorporating the drug into a palatable jelly or other food substance that the mice will consume voluntarily.[1] However, this may be less precise for single-dose pharmacokinetic studies where exact timing of administration is critical.

Q5: How can I assess the bioavailability of my Cyp51 inhibitor in mice?

A5: Bioavailability is determined by measuring the concentration of the drug in the plasma over time after administration. This involves collecting blood samples at various time points, processing them to plasma, and then quantifying the drug concentration using a suitable analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). The key pharmacokinetic parameters to determine are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates out of the vehicle during preparation or administration. - Insufficient wetting of the compound. - Inadequate mixing or suspension. - Compound concentration is too high for the chosen vehicle.- Ensure thorough mixing and sonication of the suspension before each administration. - Increase the concentration of the wetting agent (e.g., Tween 80) slightly. - Reduce the concentration of the compound in the vehicle.
High variability in plasma concentrations between individual mice. - Inaccurate dosing due to poor suspension homogeneity. - Inconsistent gavage technique. - Physiological differences between animals.- Ensure the suspension is continuously stirred during dosing to maintain homogeneity. - Standardize the oral gavage procedure and ensure all personnel are properly trained. - Increase the number of animals per group to improve statistical power.
Low or undetectable plasma concentrations of the compound. - Poor absorption from the gastrointestinal tract. - Rapid metabolism (first-pass effect). - The chosen formulation is ineffective.- Try a different formulation strategy, such as a lipid-based system or a solid dispersion. - Consider co-administration with an inhibitor of relevant metabolic enzymes if known. - Increase the administered dose, if tolerated.
Adverse effects observed in mice after administration. - Toxicity of the compound. - The vehicle itself may be causing issues at the administered volume. - Stress from the administration procedure.- Conduct a dose-ranging toxicity study to determine the maximum tolerated dose. - Ensure the gavage volume does not exceed recommended limits (typically 10 mL/kg for mice). - Refine the handling and gavage technique to minimize stress.

Data Presentation

As specific data for this compound is unavailable, the following tables present pharmacokinetic data for Oteseconazole (VT-1161) in mice and humans, and solubility information, to serve as a reference.

Table 1: Physicochemical Properties of Oteseconazole (VT-1161)

PropertyValueReference
Molecular Weight527.39 g/mol [2]
Aqueous SolubilityPractically insoluble in water (pH 1-9)[2]
Solubility in Organic SolventsSoluble in DMSO and Ethanol (≥10 mg/mL)[3]

Table 2: Pharmacokinetic Parameters of Oteseconazole in Mice and Humans

ParameterMouseHumanReference
Route of Administration OralOral
Bioavailability 73%~40% (fasted)
Time to Cmax (Tmax) Not specified5-10 hours
Plasma Protein Binding 97.6%99.5%
Terminal Half-life >48 hours~138 days

Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle

This protocol describes the preparation of a common vehicle for oral administration of poorly soluble compounds.

Materials:

  • Methylcellulose (e.g., 400 cP viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile beaker or bottle

  • Heating plate

Procedure:

  • Calculate the required amounts of methylcellulose and Tween 80 for your final volume (e.g., for 100 mL, you will need 0.5 g of methylcellulose and 0.2 mL of Tween 80).

  • Heat approximately one-third of the total required water volume to 60-80°C.

  • While stirring the hot water vigorously, slowly add the methylcellulose powder. It will disperse but not fully dissolve, forming a milky suspension.

  • Remove the beaker from the heat and add the remaining two-thirds of the water as cold sterile water.

  • Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight.

  • Once the methylcellulose is fully dissolved, add the Tween 80 and continue to stir until it is completely incorporated.

  • Store the final vehicle at 4°C.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for oral gavage in mice.

Materials:

  • Prepared drug suspension in the chosen vehicle

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Thoroughly mix the drug suspension to ensure homogeneity immediately before drawing it into the syringe.

  • Restrain the mouse firmly by the scruff of the neck to immobilize its head. The head and body should be in a vertical alignment.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and try again.

  • Once the needle is in the esophagus, slowly administer the compound.

  • After administration, gently remove the needle along the same path of insertion.

  • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration (Mouse) cluster_analysis Pharmacokinetic Analysis prep_vehicle Prepare Vehicle (0.5% Methylcellulose, 0.2% Tween 80) mix_suspension Prepare Suspension (Sonicate/Vortex) prep_vehicle->mix_suspension weigh_compound Weigh Cyp51 Inhibitor weigh_compound->mix_suspension calc_dose Calculate Dose Volume mix_suspension->calc_dose weigh_mouse Weigh Mouse weigh_mouse->calc_dose oral_gavage Oral Gavage Administration calc_dose->oral_gavage blood_sampling Serial Blood Sampling oral_gavage->blood_sampling plasma_prep Prepare Plasma blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_calc Calculate Cmax, AUC lcms_analysis->pk_calc end end pk_calc->end Bioavailability Assessment

Caption: Workflow for assessing the oral bioavailability of a Cyp51 inhibitor.

troubleshooting_logic start Low Bioavailability Observed check_solubility Is the compound poorly soluble? start->check_solubility check_formulation Is the formulation appropriate? check_solubility->check_formulation Yes other_issues Investigate other factors: - Permeability - Efflux transporters check_solubility->other_issues No check_metabolism Is rapid metabolism suspected? check_formulation->check_metabolism Yes improve_formulation Improve Formulation: - Particle size reduction - Alternative vehicles (lipid-based) - Increase excipient concentration check_formulation->improve_formulation No consider_metabolic_inhibitors Consider co-dosing with a metabolic inhibitor check_metabolism->consider_metabolic_inhibitors Yes end Re-evaluate Bioavailability check_metabolism->end No other_issues->end improve_formulation->end consider_metabolic_inhibitors->end

Caption: Troubleshooting logic for low bioavailability of a Cyp51 inhibitor.

References

Dealing with Cyp51-IN-19 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential degradation issues with Cyp51-IN-19 during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

For long-term stability, the solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable.

Q2: What is the best solvent for dissolving this compound, and how should I store the stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of small molecule inhibitors. To maintain stability, stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation.[2]

Q3: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

Yes, repeated freeze-thaw cycles can compromise the stability of your stock solution.[2] Each cycle can introduce moisture from the atmosphere, as DMSO is hygroscopic, potentially leading to dilution and degradation of the compound.[2] It is highly recommended to prepare single-use aliquots to minimize this effect.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules.[2] Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.

  • Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may improve solubility.

  • Use a co-solvent: In some cases, the addition of a small percentage of an organic co-solvent to the aqueous buffer can help maintain solubility.

Q5: I suspect my this compound is degrading in my cell culture medium during the experiment. How can I confirm this?

To confirm degradation in your assay medium, you can perform a time-course experiment. This involves measuring the compound's activity or concentration at different time points after its addition to the medium. A decrease in activity or concentration over time suggests instability.

Troubleshooting Guide

This guide addresses common issues related to the degradation of this compound.

Issue Possible Cause Suggested Solution
Loss of compound activity over time Degradation of the compound in the solid state or in solution.Store the solid compound at -20°C, protected from light and moisture. Prepare fresh stock solutions and aliquot for single use, storing them at -80°C. Avoid repeated freeze-thaw cycles.
Precipitation in aqueous solution The compound has low aqueous solubility.Decrease the final concentration in the assay. Adjust the pH of the buffer. Consider using a different solvent system or formulation.
High variability between experimental replicates Inconsistent sample handling or compound degradation.Ensure precise and consistent sample preparation. Prepare fresh dilutions of the compound for each experiment. Validate the stability of the compound under your specific experimental conditions.
Disappearance of the compound from the medium without detectable degradation products The compound may be binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general method for determining the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilution: Dilute the stock solution to the desired final concentration in the test buffer or medium.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching and Extraction: Stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and extract the compound.

  • Analysis: Analyze the concentration of the remaining this compound at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Data Presentation

Table 1: Stability of this compound Under Various Storage Conditions (Template)

Researchers can use this table to record their experimental findings on the stability of this compound.

Storage Condition Solvent Temperature (°C) Duration Initial Concentration (µM) Final Concentration (µM) Percent Degradation (%)
SolidN/A41 monthN/AN/A
SolidN/A-206 monthsN/AN/A
SolutionDMSO-201 month
SolutionDMSO-806 months
SolutionAssay Buffer3724 hours

Visualizations

Cyp51-IN-19_Degradation_Troubleshooting_Workflow start Start: Suspected Degradation check_storage Review Storage Conditions (Solid & Solution) start->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Action: Correct Storage (Aliquot, -80°C, Protect from Light) improper_storage->correct_storage Yes check_handling Review Experimental Handling improper_storage->check_handling No correct_storage->check_handling freeze_thaw Repeated Freeze-Thaw? check_handling->freeze_thaw aliquot Action: Use Single-Use Aliquots freeze_thaw->aliquot Yes check_assay Assess Stability in Assay Medium freeze_thaw->check_assay No aliquot->check_assay degradation_in_assay Degradation Observed? check_assay->degradation_in_assay optimize_assay Action: Optimize Assay (Time course, different buffer) degradation_in_assay->optimize_assay Yes end_stable End: Compound Stable degradation_in_assay->end_stable No optimize_assay->end_stable end_unstable End: Compound Unstable (Consider resynthesis/repurification) optimize_assay->end_unstable

Caption: Troubleshooting workflow for this compound degradation.

Potential_Degradation_Pathways Cyp51_IN_19 This compound (Active Compound) Hydrolysis Hydrolysis (e.g., ester, amide bonds) Cyp51_IN_19->Hydrolysis Aqueous Environment Oxidation Oxidation (e.g., reaction with O2) Cyp51_IN_19->Oxidation Presence of Oxygen Photodegradation Photodegradation (e.g., exposure to UV light) Cyp51_IN_19->Photodegradation Light Exposure Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Photodegradation->Inactive_Products

Caption: Potential degradation pathways for small molecules.

References

Technical Support Center: Refining Cyp51-IN-19 Dosage for Specific Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cyp51-IN-19, a novel inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments to determine the optimal dosage for various fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of lanosterol 14α-demethylase (CYP51 or Erg11), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3] By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately inhibiting fungal growth.[2]

Q2: Which fungal strains are relevant for testing with this compound?

A2: Testing should primarily focus on fungal pathogens of clinical significance, especially those known to develop resistance to existing azole antifungals. Key strains include:

  • Candida species: Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis.[4][5]

  • Aspergillus species: Aspergillus fumigatus and Aspergillus niger.[4][5]

  • Cryptococcus neoformans

It is also beneficial to include fluconazole-resistant strains to evaluate the efficacy of this compound against resistant phenotypes.[6]

Q3: What are the expected MIC (Minimum Inhibitory Concentration) ranges for this compound?

A3: The MIC values for novel Cyp51 inhibitors can vary significantly based on the fungal species and specific strain. Below are representative MIC₅₀ values (the concentration that inhibits 50% of isolates) for newly developed Cyp51 inhibitors against common fungal pathogens.

Fungal StrainRepresentative MIC₅₀ (µg/mL) of Novel Cyp51 Inhibitors
Candida albicans0.125 - 2.0
Candida glabrata0.25 - 8.0
Candida parapsilosis0.125 - 4.0
Candida tropicalis0.25 - 16.0
Aspergillus fumigatus0.06 - 1.0
Cryptococcus neoformans0.125 - 2.0

Note: These values are illustrative and based on published data for various novel Cyp51 inhibitors. Actual MIC values for this compound must be determined experimentally.

Q4: How does the activity of this compound compare to standard antifungals?

A4: The performance of this compound should be benchmarked against established antifungal agents, particularly those of the azole class. The following table provides typical MIC ranges for fluconazole (B54011) and voriconazole (B182144) for comparison.

Antifungal AgentFungal StrainTypical MIC Range (µg/mL)
FluconazoleCandida albicans0.25 - 2.0
Candida glabrata8.0 - 64.0
Aspergillus fumigatusResistant
VoriconazoleCandida albicans0.015 - 0.125
Aspergillus fumigatus0.25 - 1.0

Troubleshooting Guides

Problem 1: High variability in MIC results for the same fungal strain.

Possible Cause Troubleshooting Step
Inconsistent inoculum preparation.Ensure the fungal suspension is standardized to a 0.5 McFarland standard.
Improper serial dilution of this compound.Prepare fresh dilutions for each experiment and ensure thorough mixing at each step.
Variation in incubation time or temperature.Strictly adhere to the recommended incubation period (24-48 hours) and temperature (35°C).
Edge effects in the microtiter plate.Avoid using the outermost wells of the plate or fill them with sterile medium.

Problem 2: No inhibition of fungal growth, even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Intrinsic resistance of the fungal strain.Verify the identity of the strain. Test against a known susceptible control strain.
Inactivation of this compound.Check the storage conditions and expiration date of the compound. Prepare fresh stock solutions.
Overexpression of efflux pumps in the fungal strain.Perform gene expression analysis (qRT-PCR) for efflux pump genes like CDR1, CDR2, and MDR1.
Mutations in the ERG11 (CYP51) target gene.Sequence the ERG11 gene to identify any mutations that may alter drug binding.

Problem 3: Discrepancy between results from different susceptibility testing methods (e.g., broth microdilution vs. disk diffusion).

Possible Cause Troubleshooting Step
Different endpoints for reading results.Ensure consistent interpretation of growth inhibition (e.g., 50% or 100% reduction).
Poor diffusion of this compound in agar (B569324).The disk diffusion method may not be suitable for all compounds. Rely on broth microdilution as the reference method.
Inappropriate medium for the chosen method.Use RPMI 1640 medium for broth microdilution as recommended by CLSI guidelines.

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Further dilute the standardized suspension in RPMI 1640 medium to the final required inoculum density.

  • Serial Dilution in Microtiter Plate:

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired final concentrations.

  • Inoculation:

    • Add the diluted fungal inoculum to each well of the microtiter plate, including a drug-free growth control well and a medium-only sterility control well.

  • Incubation:

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a microplate reader to measure optical density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C (24-48h) inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 catalyzes ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane cyp51->ergosterol disrupted_membrane Disrupted Cell Membrane (Growth Inhibition) cyp51->disrupted_membrane cyp51_in_19 This compound cyp51_in_19->cyp51 inhibits cyp51_in_19->disrupted_membrane

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

troubleshooting_logic start High MIC Observed check_protocol Review Experimental Protocol start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok Yes protocol_error Identify and Correct Protocol Error check_protocol->protocol_error No is_intrinsic Intrinsic Resistance? is_acquired Acquired Resistance? is_intrinsic->is_acquired No test_control Test Susceptible Control Strain is_intrinsic->test_control Yes sequence_erg11 Sequence ERG11 Gene is_acquired->sequence_erg11 check_efflux Analyze Efflux Pump Expression is_acquired->check_efflux protocol_ok->is_intrinsic

References

Technical Support Center: Overcoming Poor Cell Permeability of Cyp51-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor cell permeability of Cyp51-IN-19, a novel inhibitor of Sterol 14α-demethylase (CYP51).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is an experimental small molecule inhibitor targeting CYP51, a crucial enzyme in the sterol biosynthesis pathway of fungi and protozoa.[1][2][3][4] Its efficacy is dependent on reaching this intracellular target.[5] Poor cell permeability means the compound cannot efficiently cross the cell membrane to engage with CYP51, leading to reduced potency in cell-based assays and potentially limiting its therapeutic application.

Q2: What are the common causes of poor cell permeability for small molecule inhibitors like this compound?

A2: Several factors can contribute to poor cell permeability, including:

  • High polarity: A large number of hydrogen bond donors and acceptors can hinder passage through the lipid bilayer of the cell membrane.

  • Low lipophilicity: Insufficient lipid-like character can prevent the molecule from favorably partitioning into the cell membrane.

  • High molecular weight: Larger molecules generally diffuse more slowly across membranes.

  • Efflux transporter substrate: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

Q3: What are the initial steps to confirm poor cell permeability of this compound in my experiments?

A3: A first step is to compare the in vitro enzymatic inhibitory activity (e.g., IC50 in a cell-free assay) with its potency in a whole-cell assay (e.g., EC50). A significant drop in potency in the cellular context suggests a permeability issue. Direct measurement of intracellular compound concentration via techniques like LC-MS/MS is the definitive method.

Troubleshooting Guides

Issue 1: Low Potency in Cellular Assays Despite High Enzymatic Activity

This is a classic indicator of poor cell permeability. Here are some strategies to address this:

These methods aim to improve the delivery of this compound without chemically modifying the compound itself.

  • Use of Permeation Enhancers: Certain excipients can transiently increase membrane permeability. However, their use must be carefully evaluated for cytotoxicity.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can facilitate its passage across the cell membrane.

Table 1: Comparison of Formulation Strategies to Enhance Cell Permeability

Formulation StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
Permeation Enhancers Temporarily disrupt the cell membrane structure.Simple to implement in in vitro experiments.Can cause cell toxicity; effects may not be translatable in vivo.
Lipid Nanoparticles Encapsulate the compound and facilitate uptake via endocytosis or membrane fusion.Can protect the compound from degradation; potential for targeted delivery.More complex to prepare; may alter the mechanism of uptake.
Self-Emulsifying Systems (SEDDS) Form fine emulsions in aqueous media, increasing the surface area for absorption.Enhances solubility and dissolution rate.Requires careful selection of oils, surfactants, and co-solvents.

Altering the chemical structure of this compound can inherently improve its physicochemical properties for better membrane permeability.

  • Prodrug Approach: A prodrug is an inactive form of a drug that is converted to the active form in the body. This can be achieved by masking polar functional groups with lipophilic moieties that are later cleaved inside the cell.

  • Reduce Hydrogen Bonding Capacity: Decreasing the number of hydrogen bond donors and acceptors can enhance permeability.

  • Increase Lipophilicity: Introducing lipophilic groups can improve partitioning into the cell membrane. This must be balanced, as excessive lipophilicity can lead to poor solubility.

Table 2: Impact of Structural Modifications on Permeability

Modification ApproachExpected Change in Physicochemical PropertiesExample
Ester Prodrug Increased lipophilicity, masked polar carboxyl group.Conversion of a carboxylic acid to an ethyl ester.
N-Methylation Reduced hydrogen bond donor capacity.Methylation of a secondary amine.
Introduction of a Halogen Increased lipophilicity.Replacement of a hydrogen atom with a fluorine or chlorine atom.
Issue 2: Suspected Efflux by Cellular Transporters

If this compound is a substrate for efflux pumps, its intracellular concentration will remain low even with good passive permeability.

  • Perform a bi-directional permeability assay: Using a cell line expressing relevant transporters (e.g., Caco-2 cells), measure the permeability in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher B-A permeability suggests active efflux.

  • Co-administration with known efflux inhibitors: Test the potency of this compound in the presence of known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). An increase in potency would indicate that this compound is an efflux substrate.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict human intestinal absorption and to identify potential substrates of efflux transporters.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is generally required. Additionally, a Lucifer Yellow permeability test can be performed; a low Papp value for Lucifer Yellow indicates a tight monolayer.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Equilibrate the monolayers in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30 minutes at 37°C.

    • Add the dosing solution containing this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and analyze the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Table 3: Interpretation of Caco-2 Permeability Results

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
< 1Low< 50%
1 - 10Medium50 - 90%
> 10High> 90%

(Data adapted from general knowledge in the field)

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Troubleshooting Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Low potency of this compound in cell-based assays formulation Formulation Approaches (e.g., Liposomes, SEDDS) start->formulation structural Structural Modification (e.g., Prodrug, LogP optimization) start->structural efflux Investigate Efflux (Bi-directional assay) start->efflux permeability_assay Permeability Assay (e.g., Caco-2) formulation->permeability_assay structural->permeability_assay efflux->permeability_assay cellular_assay Re-evaluate in Cellular Assay permeability_assay->cellular_assay end Improved Cell Permeability and Potency cellular_assay->end

Caption: Troubleshooting workflow for poor cell permeability.

cyp51_pathway cluster_cell Fungal/Protozoal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cyp51_IN_19_out This compound (Extracellular) Cyp51_IN_19_in This compound (Intracellular) Cyp51_IN_19_out->Cyp51_IN_19_in Cell Permeation (Poor) CYP51 CYP51 Enzyme Cyp51_IN_19_in->CYP51 Inhibition Ergosterol Ergosterol (Essential for membrane integrity) CYP51->Ergosterol Catalysis Lanosterol Lanosterol Lanosterol->CYP51 Substrate

Caption: this compound mechanism and permeability barrier.

References

Validation & Comparative

A Comparative Guide to Novel CYP51 Inhibitors for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of emerging inhibitors targeting cytochrome P450 family 51 (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. While this guide aims to provide a comprehensive overview, it is important to note that publicly available information on a compound referred to as "Cyp51-IN-19" is not available at the time of this publication. Therefore, the following sections will focus on a selection of other novel, well-documented CYP51 inhibitors.

The enzyme CYP51, also known as sterol 14α-demethylase, is a key target for azole antifungal drugs.[1][2] These drugs function by inhibiting CYP51, which disrupts the production of ergosterol, an essential component of the fungal cell membrane. This disruption leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[3] However, the rise of drug-resistant fungal strains necessitates the development of new and more effective CYP51 inhibitors.[4][5] This guide provides a comparative overview of several novel inhibitors, including oteseconazole (B609789) (VT-1161), ravuconazole (B1678830) and its prodrug fosravuconazole, and PC1244.

Performance and Efficacy: A Quantitative Comparison

The in vitro activity of antifungal agents is a key indicator of their potential efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The half-maximal inhibitory concentration (IC50) against the target enzyme, CYP51, provides a measure of the compound's potency at the molecular level.

InhibitorFungal SpeciesMIC (µg/mL)IC50 (µM)Reference
Oteseconazole (VT-1161) Candida albicans (fluconazole-resistant)MIC50: 0.03<0.039 (for C. albicans CYP51)
Candida glabrataPotent activity reportedNot specified
Candida kruseiPotent activity reportedNot specified
Trichophyton rubrumNot specified0.14
Ravuconazole Various fungi0.025 - 0.78Not specified
Trypanosoma cruzi (epimastigote)0.3Not specified
Trypanosoma cruzi (amastigote)0.001Not specified
Fosravuconazole (prodrug of Ravuconazole) Madurella mycetomatisPotent in vitro activity reportedNot specified
PC1244 Aspergillus fumigatus0.016 - 0.25Not specified
Mucorales spp.0.25 - 2Not specified
Unnamed Tetrazole-based Inhibitor Candida albicansMIC80: <0.0625Not specified
Candida tropicalisMIC80: <0.0625Not specified
Candida parapsilosisMIC80: <0.0625Not specified
Candida glabrataMIC80: 0.25Not specified
Candida kruseiMIC80: 0.25Not specified
Cryptococcus neoformansMIC80: 0.25Not specified

Key Insights from Experimental Data:

  • Oteseconazole (VT-1161) has demonstrated high potency against various Candida species, including those resistant to fluconazole (B54011). Clinical trial data from the ultraVIOLET study showed its superiority over fluconazole in treating and preventing recurrent vulvovaginal candidiasis. A key feature of oteseconazole is its high selectivity for fungal CYP51 over human CYP enzymes, which is attributed to its tetrazole moiety. This selectivity is expected to reduce the risk of drug-drug interactions.

  • Ravuconazole and its prodrug Fosravuconazole exhibit broad-spectrum activity against a range of fungi and have also been investigated for treating parasitic infections like Chagas disease. Fosravuconazole offers the advantage of being an oral prodrug with favorable pharmacokinetic properties and low toxicity. Clinical trials have shown its efficacy in treating eumycetoma, with the benefit of weekly dosing compared to the daily regimen of itraconazole.

  • PC1244 is a novel triazole designed for topical or inhaled administration and has shown potent activity against Aspergillus fumigatus and even challenging-to-treat Mucorales.

  • A recently reported unnamed tetrazole-based inhibitor from Shenyang Pharmaceutical University has shown broad-spectrum antifungal activity, including against fluconazole-resistant strains, and a favorable in vitro safety profile.

Experimental Methodologies

The evaluation of novel CYP51 inhibitors involves a series of standardized in vitro and in vivo experiments.

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) are typically determined using broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compounds are serially diluted in a multi-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.

CYP51 Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the activity of the CYP51 enzyme.

  • Enzyme Preparation: Recombinant fungal CYP51 is expressed and purified.

  • Assay Reaction: The purified enzyme is incubated with its substrate (e.g., lanosterol) and the test inhibitor at various concentrations. The reaction is initiated by adding a source of reducing equivalents, such as NADPH.

  • Product Quantification: The reaction is stopped, and the sterol products are extracted. The amount of the demethylated product is quantified using techniques like gas chromatography-mass spectrometry (GC-MS).

  • IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Ergosterol Biosynthesis Analysis

This cellular assay confirms that the antifungal activity of the compound is due to the inhibition of the ergosterol biosynthesis pathway.

  • Fungal Cell Culture: Fungal cells are grown in a suitable medium.

  • Inhibitor Treatment: The cells are treated with the test compound at various concentrations for a specific duration.

  • Sterol Extraction: The cells are harvested, and the total sterols are extracted using a solvent-based method.

  • Sterol Analysis: The extracted sterols are analyzed by GC-MS to identify and quantify the different sterol components. Inhibition of CYP51 leads to a decrease in ergosterol levels and an accumulation of its precursor, lanosterol.

Visualizing the Mechanism and Workflow

To better understand the context of CYP51 inhibition, the following diagrams illustrate the ergosterol biosynthesis pathway and a typical workflow for the discovery and evaluation of novel inhibitors.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Inhibitors Novel CYP51 Inhibitors (e.g., Oteseconazole) Inhibitors->CYP51 Inhibition

Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

Inhibitor_Development_Workflow cluster_0 In Vitro Evaluation cluster_1 Preclinical Testing cluster_2 Clinical Development Target Target Identification (CYP51) Screening High-Throughput Screening Target->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt In_Vitro_Activity In Vitro Activity (MIC, IC50) Lead_Opt->In_Vitro_Activity Toxicity In Vitro/In Vivo Toxicity In_Vitro_Activity->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Phase_I Phase I Trials (Safety) PK_PD->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Comparison) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

General Workflow for Novel CYP51 Inhibitor Development.

References

Validating the Inhibitory Effect of Novel Compounds on CYP51 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Cyp51-IN-19" is not found in publicly available scientific literature. Therefore, this guide provides a template for validating a novel CYP51 inhibitor, using established antifungal agents—Fluconazole (B54011), Voriconazole, Itraconazole, and Posaconazole—as illustrative examples to demonstrate the required experimental data and comparisons against wild-type and clinically relevant mutant CYP51 enzymes.

Introduction to CYP51 as an Antifungal Target

Cytochrome P450 family 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth, making it a prime target for antifungal drugs. The azole class of antifungals, which includes compounds like fluconazole and itraconazole, function by binding to the heme iron in the active site of CYP51, thereby blocking its enzymatic activity.

However, the emergence of resistance, often through point mutations in the ERG11 gene (the gene encoding CYP51), poses a significant challenge to the efficacy of current azole therapies. Validating the inhibitory effect of new chemical entities, such as the hypothetical this compound, against these resistant mutants is a critical step in the development of next-generation antifungal agents.

Comparative Inhibitory Activity

This section presents a comparative analysis of the inhibitory activity of established azole antifungals against wild-type and common mutant variants of CYP51 from Candida albicans and Aspergillus fumigatus. A similar data set would be required to validate the efficacy of a novel inhibitor like this compound.

In Vitro Enzyme Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound Organism CYP51 Variant IC50 (µM) Reference
FluconazoleCandida albicansWild-Type0.4 - 1.39[1][2]
Y132H> 2-fold increase vs WT[3][4]
K143R> 2-fold increase vs WT[3]
Y132F+K143R15.3-fold increase vs WT
VoriconazoleAspergillus fumigatusWild-Type (CYP51A/B)Strongly Inhibited
G54WStrongly Inhibited
L98HStrongly Inhibited
M220KStrongly Inhibited
ItraconazoleCandida albicansWild-Type0.4 - 0.6
PosaconazoleCandida albicansWild-Type-
Mutant StrainsMore resistant to MIC changes

Note: "WT" refers to Wild-Type. Specific IC50 values for some mutants are not always available in literature and are often reported as fold-increase in resistance.

Binding Affinity (Kd)

The dissociation constant (Kd) is a measure of the affinity between a ligand (inhibitor) and a protein (CYP51). A lower Kd value indicates a stronger binding affinity.

Compound Organism CYP51 Variant Kd (nM) Reference
FluconazoleCandida albicansWild-Type47 - 56
S279F241
I471T84
ItraconazoleCandida albicansWild-Type10 - 26
VoriconazoleCandida albicansWild-Type10 - 26
PosaconazoleTrypanosoma cruziWild-Type- (Strong Binding)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments in the evaluation of CYP51 inhibitors.

Recombinant CYP51 Expression and Purification
  • Gene Cloning : The full-length or N-terminally truncated coding sequence of the wild-type or mutant ERG11 gene is cloned into a suitable expression vector (e.g., pCW) with a polyhistidine-tag for purification.

  • Heterologous Expression : The expression vector is transformed into a suitable host, typically Escherichia coli. Cells are grown to a mid-log phase, and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Membrane Fractionation : Cells are harvested, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is centrifuged to pellet the membrane fraction containing the recombinant CYP51.

  • Solubilization and Purification : The membrane pellet is solubilized with a detergent (e.g., sodium cholate). The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA agarose) followed by ion-exchange and size-exclusion chromatography to achieve high purity.

  • Protein Characterization : The purified protein is quantified using a CO-difference spectrum to determine the concentration of active P450 enzyme.

CYP51 Enzymatic Assay (Lanosterol 14α-demethylation)
  • Reconstitution of the Enzyme System : The assay is performed in a reconstituted system containing purified CYP51, NADPH-cytochrome P450 reductase, and a lipid environment (e.g., liposomes).

  • Reaction Mixture : A reaction mixture is prepared containing buffer, the reconstituted enzyme system, and the inhibitor (e.g., this compound) at various concentrations.

  • Initiation of Reaction : The reaction is initiated by the addition of the substrate, radiolabeled or non-radiolabeled lanosterol.

  • Incubation : The reaction mixture is incubated at 37°C for a specified time.

  • Reaction Termination and Product Extraction : The reaction is stopped, and the sterols are extracted using an organic solvent (e.g., hexane).

  • Product Analysis : The extracted sterols are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the amount of product formed.

  • IC50 Determination : The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Spectral Titration Assay for Binding Affinity (Kd)
  • Principle : The binding of an azole inhibitor to the heme iron of CYP51 induces a characteristic spectral shift (Type II spectrum), with an increase in absorbance around 425-430 nm and a decrease around 390-410 nm.

  • Procedure : A solution of purified CYP51 in a suitable buffer is placed in a spectrophotometer cuvette.

  • Titration : Small aliquots of the inhibitor stock solution are added sequentially to the CYP51 solution.

  • Spectral Measurement : After each addition, the UV-visible spectrum is recorded.

  • Data Analysis : The change in absorbance at the peak and trough is plotted against the inhibitor concentration. The resulting saturation curve is fitted to the Morrison equation for tight-binding inhibitors to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and CYP51 Inhibition

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Erg11) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound CYP51 (Erg11) CYP51 (Erg11) This compound->CYP51 (Erg11) Inhibition Toxic Sterol Accumulation Toxic Sterol Accumulation CYP51 (Erg11)->Toxic Sterol Accumulation Fungal Growth Arrest Fungal Growth Arrest Fungal Cell Membrane Integrity->Fungal Growth Arrest Toxic Sterol Accumulation->Fungal Growth Arrest Experimental_Workflow cluster_protein Protein Production cluster_assays Inhibitor Characterization cluster_analysis Data Analysis & Comparison A Clone WT & Mutant CYP51 Genes B Express Recombinant Proteins in E. coli A->B C Purify CYP51 Proteins B->C D Enzymatic Assay: Determine IC50 C->D E Spectral Titration: Determine Kd C->E G Compare Potency: This compound vs. Standard Azoles D->G E->G F Whole-Cell Antifungal Susceptibility Testing (MIC) H Assess Activity Against Resistant Mutants F->H I Determine Selectivity: Fungal vs. Human CYP51 G->I

References

A Researcher's Guide to Assessing the Selectivity of Novel CYP51 Inhibitors: The Case of Cyp51-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cross-reactivity of novel CYP51 inhibitors, such as Cyp51-IN-19, with human cytochrome P450 (CYP) enzymes. Ensuring selectivity is a critical step in the development of safe and effective therapeutics that target the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key component in the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4]

The inhibition of human CYP enzymes can lead to significant drug-drug interactions and adverse effects, making a thorough assessment of an inhibitor's selectivity profile an indispensable part of preclinical drug development. This guide outlines the necessary experimental data, protocols, and visualizations to facilitate an objective comparison of a candidate inhibitor's performance against major human CYP isoforms.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of evaluating a novel CYP51 inhibitor is to quantify its inhibitory potency against a panel of key human CYP enzymes responsible for the metabolism of most clinically used drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

While specific cross-reactivity data for this compound is not publicly available, the following table illustrates how such comparative data should be presented. Researchers should aim to generate similar data for their compounds of interest.

EnzymeThis compound IC50 (µM)Ketoconazole IC50 (µM) (Reference Inhibitor)
Fungal CYP51[Insert Value]0.008
Human CYP1A2[Insert Value]1.5
Human CYP2C9[Insert Value]0.3
Human CYP2C19[Insert Value]0.08
Human CYP2D6[Insert Value]0.9
Human CYP3A4[Insert Value]0.02

Note: The IC50 values for Ketoconazole are approximate and can vary depending on the experimental conditions.

A high selectivity index, defined as the ratio of the IC50 for a human CYP enzyme to the IC50 for the target fungal CYP51, is a desirable characteristic for a novel antifungal candidate.

Experimental Protocols

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following outlines a typical fluorescence-based in vitro assay for determining the IC50 of an inhibitor against various human CYP isoforms.

Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorescence-Based)

1. Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compound (e.g., this compound) and reference inhibitors

  • 96-well microplates (black, for fluorescence assays)

  • Fluorescence microplate reader

2. Procedure:

  • Prepare Reagents:

    • Dilute the recombinant CYP enzymes and fluorogenic substrates in potassium phosphate buffer to the desired working concentrations.

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system.

  • Assay Setup:

    • In the wells of a 96-well plate, add the potassium phosphate buffer, the specific CYP enzyme, and the fluorogenic substrate.

    • Add serial dilutions of the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only).

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic product.

    • Monitor the increase in fluorescence over time (kinetic measurement) or at a fixed endpoint.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following diagrams, created using the DOT language, provide a visual representation of the CYP51 signaling pathway and the experimental workflow for assessing CYP cross-reactivity.

CYP51_Pathway Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Cyp51_IN_19 This compound Cyp51_IN_19->CYP51 Inhibits

Caption: Fungal CYP51 signaling pathway and the inhibitory action of this compound.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Recombinant Human CYP Enzymes D Incubate CYPs, Substrates, and Inhibitor in 96-well Plate A->D B Prepare Fluorogenic Probe Substrates B->D C Prepare Test Compound (this compound) Dilutions C->D E Initiate Reaction with NADPH Regenerating System D->E F Measure Fluorescence Signal E->F G Calculate Percent Inhibition F->G H Determine IC50 Values G->H

Caption: Experimental workflow for assessing human CYP enzyme cross-reactivity.

References

A Head-to-Head Comparison of Itraconazole and an Experimental CYP51 Inhibitor for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, remains a cornerstone of therapeutic strategies. Itraconazole (B105839), a triazole antifungal, has long been a clinical mainstay, while continuous research endeavors yield promising new candidates. This guide provides a detailed head-to-head comparison of the established drug, itraconazole, and a potent experimental compound, (−)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, hereafter referred to as the "Experimental Compound". This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the evolving landscape of CYP51 inhibitors.

Mechanism of Action: A Shared Target

Both itraconazole and the Experimental Compound exert their antifungal effects by targeting CYP51. This enzyme is a member of the cytochrome P450 superfamily and is essential for the conversion of lanosterol to ergosterol in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of CYP51, these inhibitors prevent the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this disruption are an increase in membrane permeability and the inhibition of fungal growth and proliferation.

Quantitative Comparison of In Vitro Activity

The following tables summarize the key quantitative data for itraconazole and the Experimental Compound, providing a clear comparison of their antifungal efficacy, enzyme inhibition, and selectivity.

Compound Organism MIC (µg/mL) Strain Type
Itraconazole Candida albicans≤0.016 - 2.0Various Clinical Isolates[1]
Candida albicans0.125Reference Strain[2]
Experimental Compound Candida albicans0.000256 Clinical Isolate (CA98001) [3]

Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans

Compound Enzyme Source IC50 (µM)
Itraconazole Candida albicans CYP510.0076 [4]
Experimental Compound Candida albicans CYP51Data not publicly available

Table 2: In Vitro Inhibition of Fungal CYP51

Compound Human Enzyme IC50 (µM) Selectivity Index (Human IC50 / Fungal IC50)
Itraconazole Human CYP3A40.2~26
Experimental Compound Human CYP19No significant activityData not sufficient for calculation

Table 3: Selectivity Profile - Inhibition of Human Cytochrome P450 Enzymes

Compound Cell Line Assay Result
Itraconazole --Data not directly comparable
Experimental Compound MRC-5 (Human fetal lung fibroblast)CytotoxicityNot cytotoxic at tested concentrations

Table 4: In Vitro Cytotoxicity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

CYP51 Enzyme Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against fungal CYP51.

1. Reagents and Materials:

  • Recombinant fungal CYP51 enzyme (e.g., from Candida albicans)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Test compounds (Itraconazole, Experimental Compound) dissolved in DMSO

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction tubes

  • Incubator

  • HPLC system for product quantification

2. Procedure:

  • Prepare a reaction mixture containing the recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, and lanosterol in potassium phosphate buffer.

  • Add varying concentrations of the test compound (or DMSO for the control) to the reaction mixture.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding NADPH.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analyze the reaction mixture by HPLC to quantify the amount of the demethylated product formed.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, following EUCAST or CLSI guidelines.

1. Reagents and Materials:

  • Candida albicans strain

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds (Itraconazole, Experimental Compound)

  • Spectrophotometer or plate reader

2. Procedure:

  • Prepare a standardized inoculum of the Candida albicans strain in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol Inhibitor Itraconazole / Experimental Compound Inhibitor->CYP51 Inhibition CYP51->Ergosterol

Caption: Ergosterol Biosynthesis Pathway and the Site of Action of CYP51 Inhibitors.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation CompoundDilutions Serial Dilutions of Test Compound CompoundDilutions->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Value Determine MIC Value Readout->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Discussion and Future Directions

This head-to-head comparison highlights the potent in vitro activity of the Experimental Compound against Candida albicans, demonstrating significantly lower MIC values than the established antifungal, itraconazole. While direct enzymatic inhibition data for the Experimental Compound is not yet publicly available, its impressive cellular activity suggests a strong interaction with its target, CYP51.

A critical aspect of antifungal drug development is selectivity for the fungal target over human orthologs to minimize off-target effects and drug-drug interactions. Itraconazole is a known inhibitor of human CYP3A4, which can lead to significant clinical drug interactions. The Experimental Compound has been shown to not significantly inhibit human CYP19, a key enzyme in steroid biosynthesis, which is a positive initial indicator of selectivity. However, a comprehensive assessment of its inhibitory activity against a panel of human CYP450 enzymes, particularly CYP3A4, is crucial to fully evaluate its safety profile.

Furthermore, the lack of in vivo efficacy data for the Experimental Compound represents a significant knowledge gap. While in vitro potency is a prerequisite for a successful drug candidate, its pharmacokinetic properties, metabolic stability, and efficacy in a relevant animal model of infection are paramount for its progression in the drug development pipeline.

References

Comparative Analysis of Novel Cyp51 Inhibitors Across Key Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains presents a significant challenge to public health. The enzyme sterol 14α-demethylase (Cyp51 or Erg11), a key player in the ergosterol (B1671047) biosynthesis pathway, remains a critical target for the development of new antifungal agents.[1][2] This guide provides a comparative analysis of the in vitro efficacy of several novel Cyp51 inhibitors against clinically important fungal species: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Due to the absence of publicly available data for a compound designated "Cyp51-IN-19," this analysis focuses on other recently developed inhibitors to serve as a paradigm for comparative evaluation.

In Vitro Efficacy of Novel Cyp51 Inhibitors

The following tables summarize the minimum inhibitory concentration (MIC), 50% inhibitory concentration (IC₅₀), and dissociation constant (Kd) of various novel Cyp51 inhibitors against the target fungal species. These metrics are crucial for assessing the potency and target engagement of antifungal compounds.

Table 1: Comparative Efficacy against Candida albicans

InhibitorMIC₅₀ (µg/mL)IC₅₀ (µM)Kd (nM)Notes
VT-1161 (Oteseconazole)0.031.4 - 1.6< 39Effective against fluconazole-resistant strains.[1]
VT-1598Data not availableData not availableData not available
VT-1129Data not availableData not availableData not available

Table 2: Comparative Efficacy against Aspergillus fumigatus

InhibitorMIC (µg/mL)IC₅₀ (µM)Kd (nM)Notes
VT-1161 (Oteseconazole)Data not availableData not availableData not available
VT-1598Data not availableData not availableData not availableInteracts with His374 of A. fumigatus Cyp51B.[1][2]
VT-1129Data not availableData not availableData not available

Table 3: Comparative Efficacy against Cryptococcus neoformans

InhibitorMIC₅₀ (µg/mL)IC₅₀ (µM)Kd (nM)Notes
VT-1161 (Oteseconazole)Data not availableData not availableData not available
VT-1598Data not availableData not availableData not availableEfficacious in a murine model of cryptococcal meningitis.[1][2]
VT-1129<0.008 - 0.120.15 - 0.1811 - 25Potent activity against both C. neoformans and C. gattii.[1][3]

Experimental Protocols

The data presented in this guide are typically generated using standardized experimental protocols as described below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, is a standard measure of antifungal susceptibility.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of fungal cells is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).

  • Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Endpoint Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth.

Enzyme Inhibition (IC₅₀) Assay

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case, Cyp51, by 50%.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant Cyp51 enzyme is purified. A reaction mixture is prepared containing the enzyme, its substrate (e.g., lanosterol), and a buffer system.

  • Inhibitor Addition: The inhibitor is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a cofactor, such as NADPH.

  • Quantification of Product Formation: The rate of product formation is measured over time using methods like high-performance liquid chromatography (HPLC) or spectrophotometry.

  • IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Binding Affinity (Kd) Assay

The dissociation constant (Kd) is a measure of the binding affinity between an inhibitor and its target enzyme. A lower Kd value indicates a stronger binding affinity.

Methodology:

  • Protein Preparation: Purified Cyp51 enzyme is prepared.

  • Ligand Binding: The inhibitor (ligand) is incubated with the enzyme.

  • Measurement of Binding: Various biophysical techniques can be used to measure the binding affinity, such as:

    • Spectral Titration: This method measures changes in the absorbance spectrum of the enzyme upon ligand binding.

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event.

    • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when the ligand binds to the immobilized enzyme.

  • Kd Determination: The Kd is determined by analyzing the binding data obtained from these techniques.

Visualizing the Mechanism of Action

The following diagrams illustrate the ergosterol biosynthesis pathway and the experimental workflow for evaluating novel Cyp51 inhibitors.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibitor Action Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Cyclase 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Cyp51 (Erg11) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Other enzymes Cyp51_IN_19 Cyp51 Inhibitor (e.g., this compound) Cyp51_IN_19->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Cyp51 inhibitors.

Experimental_Workflow cluster_screening In Vitro Screening cluster_characterization Target-Based Characterization cluster_evaluation Lead Optimization Compound_Library Novel Cyp51 Inhibitors MIC_Assay MIC Determination Compound_Library->MIC_Assay Fungal_Strains C. albicans A. fumigatus C. neoformans Fungal_Strains->MIC_Assay IC50_Assay IC50 Determination MIC_Assay->IC50_Assay Purified_Cyp51 Purified Cyp51 Enzyme Purified_Cyp51->IC50_Assay Kd_Assay Kd Determination Purified_Cyp51->Kd_Assay Lead_Compound Lead Compound Selection IC50_Assay->Lead_Compound Kd_Assay->Lead_Compound

Caption: Experimental workflow for the evaluation of novel Cyp51 inhibitors.

References

Validating a Novel Cyp51 Inhibitor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Publicly available information on a compound specifically named "Cyp51-IN-19" is not available at this time. Therefore, this guide will provide a comprehensive comparison of a well-documented, novel Cyp51 inhibitor, VT-1598 , with established antifungal azoles. This will serve as a practical template for researchers on how to structure and present validation data for new chemical entities targeting cytochrome P450 51 (CYP51).

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of VT-1598's performance against other alternatives, supported by experimental data.

Introduction to Cyp51 and its Inhibition

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2] This enzyme's essential role in fungal cell membrane integrity makes it a primary target for antifungal drugs, most notably the azole class of inhibitors.[3][4] These inhibitors work by coordinating with the heme iron atom in the active site of CYP51, preventing substrate binding and disrupting sterol biosynthesis.[3] The increasing prevalence of azole-resistant fungal strains necessitates the development of novel CYP51 inhibitors with improved efficacy and selectivity.

Comparative In Vitro Efficacy

The initial validation of a new CYP51 inhibitor begins with in vitro assays to determine its potency against the target enzyme and its spectrum of activity against various fungal pathogens.

Table 1: In Vitro Susceptibility (MIC₅₀ in µg/mL) of Fungal Isolates to VT-1598 and Comparator Azoles
Fungal SpeciesVT-1598FluconazoleItraconazolePosaconazoleVoriconazole
Candida albicans (azole-resistant)0.124>64>16>16>16
Candida glabrata (azole-resistant)1.19>64>16>16>16
Aspergillus fumigatus (Wild-type)-17 (IC₅₀, µM)0.23 (IC₅₀, µM)0.16 (IC₅₀, µM)0.38 (IC₅₀, µM)
Aspergillus fumigatus (G54W mutant)--2.53 (IC₅₀, µM)4.8 (IC₅₀, µM)-
Aspergillus fumigatus (M220K mutant)--3.45 (IC₅₀, µM)1.28 (IC₅₀, µM)-

Data for VT-1598 from Wiederhold et al., 2018, as cited in. Data for comparator azoles against A. fumigatus from. Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity and are presented in µM for A. fumigatus.

Validation in a Murine Model of Invasive Aspergillosis

Following promising in vitro results, the efficacy of a novel inhibitor must be validated in a relevant animal model. Neutropenic mice are a commonly used model for invasive aspergillosis.

Table 2: In Vivo Efficacy of VT-1598 in a Murine Model of Disseminated Invasive Aspergillosis
Treatment GroupDosing RegimenFungal Burden in Kidney (log₁₀ CFU/g)Survival Rate
Vehicle Control-HighLow
VT-159810 mg/kg QDNo decrease-
VT-159820 mg/kg QDIntermediate decrease100%
VT-159840 mg/kg QDMaximum/near maximum decrease100%
VT-159840 mg/kg BIDMaximum/near maximum decrease-

Data summarized from a study on VT-1598 in a murine model of invasive aspergillosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro CYP51 Reconstitution Assay and IC₅₀ Determination

A common method for determining the inhibitory concentration (IC₅₀) of a compound against CYP51 involves a reconstitution assay.

  • Expression and Purification: Recombinant CYP51 and its redox partner, cytochrome P450 reductase (CPR), are expressed in a heterologous system (e.g., E. coli) and purified.

  • Reconstitution: The purified CYP51 and CPR are combined in a reaction mixture containing a lipid environment (e.g., dilauroylphosphatidylcholine), a substrate (e.g., lanosterol (B1674476) or eburicol), and a buffer system.

  • Inhibitor Addition: The test inhibitor (e.g., VT-1598 or an azole) is added at varying concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Product Quantification: The reaction is stopped, and the sterol products are extracted and quantified using gas chromatography-mass spectrometry (GC-MS).

  • IC₅₀ Calculation: The concentration of the inhibitor that causes a 50% reduction in product formation is determined as the IC₅₀ value.

Murine Model of Invasive Aspergillosis

The validation of a compound's in vivo efficacy often employs an immunosuppressed murine model.

  • Immunosuppression: Mice are rendered neutropenic through the administration of agents like cyclophosphamide (B585) and cortisone (B1669442) acetate.

  • Infection: The mice are then infected intravenously with a suspension of Aspergillus fumigatus conidia.

  • Treatment: Treatment with the test compound (e.g., VT-1598) or a vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Efficacy Assessment: Efficacy is evaluated based on two primary endpoints:

    • Fungal Burden: At the end of the treatment period, organs (typically kidneys and lungs) are harvested, homogenized, and plated to determine the colony-forming units (CFU) per gram of tissue.

    • Survival: A separate cohort of mice is monitored for survival over a longer period.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs can aid in understanding the complex processes involved in drug validation.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Multiple Steps Cyp51_Inhibitor Cyp51 Inhibitor (e.g., VT-1598, Azoles) Cyp51_Inhibitor->Lanosterol Blocks Conversion Murine_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints Immunosuppression Induce Neutropenia (Cyclophosphamide) Infection Intravenous Infection (A. fumigatus) Immunosuppression->Infection Vehicle Vehicle Control Infection->Vehicle Randomization VT1598 VT-1598 Treatment Infection->VT1598 Randomization Fungal_Burden Fungal Burden (Kidney, Lung) Vehicle->Fungal_Burden Survival Survival Analysis Vehicle->Survival VT1598->Fungal_Burden VT1598->Survival

References

A Comparative Analysis of Novel CYP51 Inhibitors and First-Generation Azoles in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of next-generation CYP51 inhibitors versus established first-generation azoles, supported by experimental data and detailed protocols.

Introduction

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway, making it a primary target for azole antifungal drugs.[1] First-generation azoles, such as the imidazole (B134444) ketoconazole (B1673606), were revolutionary in the treatment of fungal infections.[2] However, their use has been associated with challenges like drug-drug interactions and the emergence of resistance.[1] This has spurred the development of new generations of CYP51 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

While specific data for a compound designated "Cyp51-IN-19" is not publicly available in the reviewed literature, this guide will provide a comparative framework using a representative novel CYP51 inhibitor, compound B9 , a 2-phenylthiazole (B155284) derivative, against the first-generation azole, ketoconazole .[3] This comparison will highlight the advancements in the field and provide a template for evaluating novel antifungal candidates.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both first-generation and novel azole inhibitors share a common mechanism of action. They inhibit CYP51, a cytochrome P450 enzyme responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor to ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediate 14α-demethylated intermediate Ergosterol Ergosterol Intermediate->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains CYP51->Intermediate Catalyzes Azoles Azole Antifungals (e.g., Ketoconazole, Compound B9) Azoles->CYP51 Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals on CYP51.

Quantitative Performance Comparison

The efficacy of antifungal agents is often quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme and their minimum inhibitory concentration (MIC) against fungal strains. Lower values indicate higher potency.

CompoundTypeTargetIC50 (µM)Fungal StrainMIC (µg/mL)Reference
Ketoconazole First-Generation Azole (Imidazole)CYP510.014Candida albicans0.015 - 16
Compound B9 Novel CYP51 Inhibitor (2-Phenylthiazole)CYP51Not ReportedCandida albicansNot Reported
Representative Novel Inhibitors
Compound 10a-2Dual-Target (COX-2/CYP51)CYP51Not ReportedCandida albicans (drug-resistant)0.125
Compound 16b-3Dual-Target (COX-2/CYP51)CYP51Not ReportedCandida albicans (drug-resistant)0.125
VT-1161 (Oteseconazole)Novel TetrazoleCYP511.4 - 1.6Candida albicans (fluconazole-resistant)0.03

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented for novel inhibitors demonstrates the potential for high potency against both susceptible and resistant fungal strains.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the evaluation of novel antifungal compounds. Below are detailed methodologies for key assays.

CYP51 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CYP51.

  • Reagents and Materials:

    • Recombinant T. cruzi CYP51 (Tulahuen strain)

    • Fluorescent substrate (e.g., BOMCC)

    • NADPH

    • Potassium phosphate (B84403) buffer

    • Test compounds and control inhibitors (e.g., ketoconazole)

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing recombinant CYP51 enzyme in potassium phosphate buffer.

    • Add the test compound at various concentrations to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Initiate the reaction by adding the fluorescent substrate and NADPH.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a potent inhibitor like posaconazole (B62084) to stabilize the signal.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

  • Reagents and Materials:

    • Fungal isolate (e.g., Candida albicans)

    • Standardized growth medium (e.g., RPMI-1640)

    • Test compound and control antifungal (e.g., fluconazole)

    • 96-well microplates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain in the growth medium.

    • Serially dilute the test compound in the microplate wells to create a range of concentrations.

    • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 80% reduction in turbidity compared to the growth control), either visually or by measuring absorbance.

Logical Workflow for Antifungal Drug Discovery

The development of novel CYP51 inhibitors follows a structured pipeline from initial screening to preclinical evaluation.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A High-Throughput Screening (CYP51 Inhibition Assay) B Hit Confirmation and IC50 Determination A->B C Antifungal Susceptibility Testing (MIC against various fungal strains) B->C D Selectivity Profiling (against human CYP enzymes) C->D E Pharmacokinetic Studies (ADME) D->E Lead Compound Selection F Efficacy in Murine Models of Infection E->F G Toxicology Studies F->G H Preclinical Candidate G->H Preclinical Candidate

Caption: A streamlined workflow for the discovery and preclinical development of novel antifungal agents.

Conclusion

The landscape of antifungal drug discovery is continually evolving, with novel CYP51 inhibitors demonstrating significant promise in overcoming the limitations of first-generation azoles. While direct comparative data for "this compound" remains elusive, the analysis of representative next-generation inhibitors reveals a clear trend towards enhanced potency, particularly against drug-resistant fungal strains. The experimental protocols and logical workflows presented in this guide provide a robust framework for the continued development and evaluation of new chemical entities targeting fungal CYP51, with the ultimate goal of addressing the growing challenge of invasive fungal infections.

References

Benchmarking Cyp51-IN-19 Against Current Gold-Standard CYP51 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel CYP51 inhibitor, Cyp51-IN-19, against established gold-standard antifungal agents that target the same enzyme. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a next-generation antifungal therapeutic.

Introduction to CYP51 Inhibition

Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining cell structure and function. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth or causing cell death. This pathway is a well-validated target for antifungal drug development, with the azole class of antifungals being the most prominent inhibitors of CYP51.

This compound is a novel α,β-unsaturated amide derivative that has been identified as a potent inhibitor of CYP51. Preliminary studies suggest it possesses strong fungicidal activity and may offer advantages over existing therapies, particularly in the context of antifungal resistance. The current gold-standard CYP51 inhibitors are primarily triazole antifungals, including fluconazole, voriconazole, and posaconazole, which are widely used in clinical practice.

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

Both this compound and the gold-standard azole antifungals exert their effect by binding to the heme iron in the active site of the CYP51 enzyme, preventing it from metabolizing its substrate, lanosterol. This blockade is a critical step in the multi-enzyme pathway that converts lanosterol to ergosterol.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-demethylated intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple enzymatic steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Inhibitors This compound Gold-Standard Azoles Inhibitors->Lanosterol Inhibition

Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibitory action of this compound and gold-standard azoles on the CYP51 enzyme.

Comparative Performance Data

The following tables summarize the available data comparing the in vitro activity, in vivo efficacy, selectivity, and cytotoxicity of this compound with gold-standard CYP51 inhibitors.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. A lower MIC value indicates that less of the drug is required to inhibit the growth of the fungus.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Fungal StrainThis compound (C07)FluconazoleVoriconazolePosaconazole
Candida albicans (SC5314)0.1250.5NDND
Fluconazole-resistant C. albicans (103)2>64NDND
Candida glabrata (506)116NDND
Candida krusei (ATCC 6258)232NDND
Candida parapsilosis (ATCC 22019)0.251NDND
Cryptococcus neoformans (H99)0.54NDND

ND: Not Determined from the available search results. The data for this compound (C07) and Fluconazole is sourced from the primary publication "Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance."

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

In vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a living organism. The following data is from a murine model of systemic infection with fluconazole-resistant Candida albicans.

Table 2: In Vivo Efficacy Against Fluconazole-Resistant C. albicans

Treatment GroupDosage (mg/kg)Fungal Burden in Kidney (log10 CFU/g)
Vehicle Control-5.8
This compound (C07)103.2
Fluconazole105.5

Data is sourced from the primary publication "Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance."

Selectivity Profile: Fungal CYP51 vs. Human CYP450 Isoforms

High selectivity for the fungal target enzyme over human cytochrome P450 (CYP) isoforms is critical to minimize the risk of drug-drug interactions and off-target toxicity.

Table 3: Inhibition of Human CYP450 Isoforms (IC50 in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
This compound (C07)>10>10>10>10>10
Gold-Standard AzolesVariableVariableVariableVariableVariable

Data for this compound (C07) is sourced from the primary publication "Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance." Data for gold-standard azoles can vary significantly and is presented as a general comparison.

Cytotoxicity Profile

Assessing the toxicity of a compound against mammalian cells is a vital step in drug development to ensure a favorable safety profile.

Table 4: Cytotoxicity Against Mammalian Cell Lines (IC50 in µM)

Cell LineThis compound (C07)
HepG2 (Human liver)>30
HEK293 (Human embryonic kidney)>30

Data is sourced from the primary publication "Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance."

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains.

MIC_Determination_Workflow Workflow for Broth Microdilution MIC Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_inhibit Prepare serial two-fold dilutions of inhibitor in DMSO add_media Add diluted inhibitor and RPMI 1640 medium to 96-well plate prep_inhibit->add_media inoculate Inoculate the plate with the fungal suspension add_media->inoculate prep_fungi Prepare fungal suspension to a final concentration of 2.5 x 10^3 CFU/mL prep_fungi->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_absorbance Read absorbance at 600 nm incubate->read_absorbance calc_mic Determine MIC as the lowest concentration with ≥50% growth inhibition read_absorbance->calc_mic

Caption: A detailed workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inhibitor Dilutions: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made.

  • Plate Preparation: The diluted compounds are added to a 96-well microtiter plate, followed by the addition of RPMI 1640 medium.

  • Inoculum Preparation: Fungal strains are grown on Sabouraud Dextrose Agar (B569324) (SDA) plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This is further diluted in RPMI 1640 medium to a final concentration of 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The absorbance of each well is measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits fungal growth by at least 50% compared to the growth in the drug-free control well.

In Vivo Murine Model of Systemic Candidiasis

This protocol evaluates the in vivo efficacy of an antifungal agent in a mouse model of disseminated fungal infection.

  • Infection: Immunocompetent mice are infected with a lethal dose of Candida albicans via tail vein injection.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The test compound (this compound) and the comparator drug (e.g., fluconazole) are administered, typically via intraperitoneal or oral routes, at predefined dosages and schedules. A vehicle control group receives the administration vehicle only.

  • Monitoring: The health of the mice is monitored daily for a set period (e.g., 14 days).

  • Fungal Burden Assessment: At the end of the study or at a predetermined time point, mice are euthanized, and target organs (typically kidneys) are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on a suitable agar medium. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the fungal burden per gram of tissue.

  • Data Analysis: The fungal burden in the treated groups is compared to that of the vehicle control group to determine the efficacy of the treatment.

Human CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit major human cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions.

  • Incubation Mixture: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform in a phosphate (B84403) buffer.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

  • Incubation and Termination: The mixture is incubated at 37°C for a specific time. The reaction is then terminated by the addition of a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50) is calculated by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effects of a compound on mammalian cell lines.

  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity, particularly against fluconazole-resistant strains of Candida albicans, in both in vitro and in vivo models. Its favorable selectivity and cytotoxicity profiles suggest a potentially wider therapeutic window compared to some existing azoles. The novel α,β-unsaturated amide scaffold of this compound may offer a valuable starting point for the development of new antifungal agents that can overcome the challenges of existing therapies, including drug resistance and off-target effects. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this new class of CYP51 inhibitors.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cyp51-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling novel chemical compounds like Cyp51-IN-19 must adhere to rigorous safety and disposal protocols to ensure personal and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for the disposal of similar research chemicals. It is crucial to treat this compound as hazardous.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, as well as any resulting waste.

PPE CategorySpecification
Hand Protection Nitrile gloves are recommended. Ensure they are compatible with any solvents being used.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat.
Respiratory Protection If handling the powder form outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Waste Disposal Workflow

Proper segregation and disposal of waste contaminated with this compound is critical. The following diagram outlines the step-by-step procedure for managing different waste streams.

This compound Waste Disposal Workflow

Detailed Disposal Procedures

Waste Segregation and Container Management:

  • Solid Waste: Unused solid this compound and contaminated consumables such as pipette tips and tubes should be collected in a designated "Solid Hazardous Waste" container.[1]

  • Liquid Waste in Solvents: Solutions of this compound in non-halogenated solvents like DMSO must be disposed of in a "Non-Halogenated Solvent Waste" container.[1] It is important to segregate waste based on the solvent type (halogenated vs. non-halogenated) as required by many institutions.[1]

  • Aqueous Liquid Waste: Cell culture media containing this compound should be collected in an "Aqueous Hazardous Waste" container.[1] Do not dispose of aqueous solutions containing this compound down the drain.[1]

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated sharps container specifically for chemical contamination.

Storage and Final Disposal:

  • All waste containers must be clearly labeled with their contents.

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated and away from heat sources or direct sunlight.

  • Secondary containment, such as a plastic tub, is recommended to contain any potential leaks.

  • When waste containers are full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal in accordance with all applicable federal, state, and local regulations.

Important Precaution: Never dispose of any waste containing this compound down the sink or in the regular trash.

References

Personal protective equipment for handling Cyp51-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyp51-IN-19

Disclaimer: As "this compound" is not a publicly cataloged chemical, it is presumed to be a novel research compound. The following guidance is based on best practices for handling potentially potent, uncharacterized chemical inhibitors in a laboratory setting. A compound-specific Safety Data Sheet (SDS) must be consulted if available, as it will contain the most accurate and detailed safety information.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a putative inhibitor of Sterol 14α-demethylase (CYP51). The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potentially hazardous research compounds.[1][2] The minimum required PPE for handling this compound is detailed below. All PPE should be inspected before use.[2]

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatA fire-resistant lab coat should be worn to protect clothing and skin from splashes and spills.[3]
Hand Protection Disposable Nitrile GlovesWear two pairs of nitrile gloves for enhanced protection.[4] Gloves should be changed immediately upon contamination. For tasks with a higher risk of exposure, consider wearing Silver Shield gloves underneath nitrile gloves.
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side shields are mandatory to protect against splashes and aerosols.
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant splash hazard, such as when preparing stock solutions or handling larger quantities.
Respiratory Protection RespiratorWhen working with the solid compound (e.g., weighing) or when aerosolization is possible, a respirator (e.g., N95 or higher) may be necessary, especially in areas with insufficient ventilation.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills and dropped objects.

Operational Plan for Safe Handling

A systematic approach is critical when working with potent, uncharacterized compounds.

Preparation and Planning:
  • Risk Assessment: Before beginning any experiment, perform a thorough risk assessment for all procedures involving this compound.

  • Designated Area: All work with this compound, especially with the solid form, should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.

  • Spill Kit: Ensure a chemical spill kit is readily accessible and that you are trained in its use.

Handling the Compound:
  • Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.

  • Solution Preparation: Prepare stock solutions in a fume hood. Add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Experimental Use: When using solutions of this compound, handle them with the same care as the solid compound, using appropriate PPE.

Post-Experiment Procedures:
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. The choice of decontaminating solution will depend on the chemical properties of the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in a designated waste container immediately.

Disposal Plan

Proper disposal of laboratory waste is crucial for safety and environmental protection. All waste contaminated with this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, paper towels, weigh boats) should be collected in a clearly labeled, sealed plastic bag and placed in a designated hazardous waste container.
Liquid Waste All solutions containing this compound, including experimental media and rinsates, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any chemical waste down the drain.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
Empty Containers Empty containers that held the stock compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container as non-hazardous waste, or as per your institution's guidelines.

All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and any associated hazard warnings. Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office.

Visualizations

CYP51 Ergosterol (B1671047) Biosynthesis Pathway

The following diagram illustrates the position of CYP51 (also known as Erg11) in the fungal ergosterol biosynthesis pathway. This compound is hypothesized to inhibit this enzyme, thereby blocking the production of ergosterol, a vital component of the fungal cell membrane.

CYP51_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Erg11) Lanosterol 14α-demethylase lanosterol->cyp51 intermediates Further Intermediates cyp51->intermediates ergosterol Ergosterol intermediates->ergosterol membrane Fungal Cell Membrane ergosterol->membrane inhibitor This compound inhibitor->cyp51

Caption: Inhibition of CYP51 by this compound in the ergosterol pathway.

Experimental Workflow for a Novel Inhibitor

This workflow outlines the typical steps for characterizing a new chemical inhibitor like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Disposal planning Experiment Planning & Risk Assessment reagent_prep Reagent & Compound Preparation planning->reagent_prep assay Perform Biochemical or Cellular Assay reagent_prep->assay data_collection Data Collection assay->data_collection waste_disposal Waste Segregation & Disposal assay->waste_disposal data_analysis Data Analysis (e.g., IC50 determination) data_collection->data_analysis results Results Interpretation & Reporting data_analysis->results

Caption: General workflow for testing a novel chemical inhibitor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.